Product packaging for NH2-PEG5-C1-Boc(Cat. No.:CAS No. 2231845-67-1)

NH2-PEG5-C1-Boc

Katalognummer: B3117437
CAS-Nummer: 2231845-67-1
Molekulargewicht: 351.44 g/mol
InChI-Schlüssel: INWLYQCQCAPBSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

NH2-PEG5-C1-Boc is a useful research compound. Its molecular formula is C16H33NO7 and its molecular weight is 351.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO7 B3117437 NH2-PEG5-C1-Boc CAS No. 2231845-67-1

Eigenschaften

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLYQCQCAPBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG5-C1-Boc: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the bifunctional linker, NH2-PEG5-C1-Boc. Primarily utilized in the burgeoning field of targeted protein degradation, this polyethylene glycol (PEG)-based molecule serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and visualizes its role in relevant biological pathways.

Chemical Structure and Properties

This compound is a heterobifunctional linker featuring a terminal primary amine (NH2) and a tert-butoxycarbonyl (Boc)-protected amine, connected by a 5-unit polyethylene glycol (PEG) chain and a single carbon spacer. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal amine allows for covalent attachment to various molecules, while the Boc-protected amine provides a stable, yet readily cleavable, functional group for orthogonal conjugation strategies.

The systematic IUPAC name for the core structure is tert-butyl (1-amino-3,6,9,12,15-pentaoxa-18-yl)carbamate. However, variations in the linker portion attached to the Boc-protected amine exist (e.g., C1, C2), leading to slight differences in molecular weight and formula. It is crucial for researchers to verify the exact structure and properties from the supplier's certificate of analysis.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValueNotes
Molecular Formula C15H32N2O6For the "C1" variant.
Molecular Weight 352.43 g/mol For the "C1" variant.[1]
CAS Number 2231845-67-1For the "C1" variant.[1]
Appearance White to off-white solid or liquidDependent on purity and specific structure.
Solubility Soluble in DMSO, DMF, and water.The PEG chain enhances aqueous solubility.[1]
Purity Typically >95%As provided by commercial suppliers.
Storage Conditions Store at -20°C, protected from light and moisture.To prevent degradation of the Boc group and oxidation.

Experimental Protocols

The utility of this compound lies in its ability to be sequentially conjugated to two different molecules of interest. The following protocols outline the key steps in its application.

Boc Group Deprotection

The Boc protecting group is acid-labile and can be efficiently removed to reveal a primary amine. This is often the first step when the newly exposed amine is to be conjugated.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the this compound linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate until CO2 evolution ceases. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free diamine.

Conjugation of the Free Amine to a Carboxylic Acid

The primary amine of the this compound (or its deprotected counterpart) can be coupled to a carboxylic acid-containing molecule using standard amide bond formation chemistry.

Protocol: EDC/NHS-mediated Amide Coupling

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the this compound (1 equivalent) in the same anhydrous solvent.

    • Add the solution of the activated NHS ester to the amine solution.

    • If the amine is present as a hydrochloride or TFA salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Monitoring and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by flash column chromatography on silica gel.

Application in PROTAC Synthesis and Mechanism of Action

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.

The synthesis of a PROTAC using this linker typically involves a two-step conjugation process:

  • The free amine of this compound is coupled to a ligand for the POI.

  • Following Boc deprotection, the newly revealed amine is conjugated to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).

The flexibility and hydrophilicity of the PEG linker are critical for facilitating the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.

PROTAC Discovery Workflow

The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.

PROTAC_Discovery_Workflow Target_Selection Target Protein (POI) Selection Ligand_Design Design/Selection of POI and E3 Ligase Ligands Target_Selection->Ligand_Design Linker_Selection Linker Selection (e.g., this compound) Ligand_Design->Linker_Selection PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis In_Vitro_Validation In Vitro Validation PROTAC_Synthesis->In_Vitro_Validation Degradation_Assay Target Degradation Assay (e.g., Western Blot, MS) In_Vitro_Validation->Degradation_Assay Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC) In_Vitro_Validation->Ternary_Complex Cellular_Activity Cellular Activity Assays In_Vitro_Validation->Cellular_Activity Optimization Optimization (Linker, Ligands) Cellular_Activity->Optimization Iterative Cycle In_Vivo_Studies In Vivo Studies Cellular_Activity->In_Vivo_Studies Lead Candidate Optimization->Ligand_Design Optimization->Linker_Selection

PROTAC Discovery Workflow
PROTAC-Mediated Protein Degradation Signaling Pathway

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-NH-PEG5-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available data and may not be exhaustive. Users should verify all information and protocols before implementation. The compound "NH2-PEG5-C1-Boc" is not a standard nomenclature; this guide pertains to the widely available and structurally related compound tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate, commonly referred to as Boc-NH-PEG5-NH2.

Introduction

Boc-NH-PEG5-NH2 is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] This discrete PEG derivative contains a free primary amine and a tert-butyloxycarbonyl (Boc) protected primary amine at opposite ends of a five-unit PEG chain.[3][4] The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, such as proteins or peptides, while reducing their immunogenicity.[] The terminal amine group is reactive towards carboxylic acids and activated esters, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a second primary amine, enabling sequential and controlled conjugation strategies. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and a common experimental workflow for Boc-NH-PEG5-NH2.

Core Physicochemical Properties

The properties of Boc-NH-PEG5-NH2 are summarized below. Data is aggregated from various chemical suppliers and databases.

PropertyValueReference(s)
Chemical Name tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate
Synonyms Boc-N-amido-PEG5-amine, t-boc-N-amido-PEG5-Amine
CAS Number 189209-27-6
Molecular Formula C₁₇H₃₆N₂O₇
Molecular Weight 380.48 g/mol
Purity Typically ≥95%
Appearance Colorless to light yellow liquid/oil
Solubility Soluble in DMSO, water, chloroform, methylene chloride, DMF. Less soluble in alcohol and toluene.
Storage Conditions Store at -20°C for long-term storage. For short-term, 0-4°C is suitable. Keep dry and protected from light.

Experimental Protocols

Detailed methodologies for the characterization and use of Boc-NH-PEG5-NH2 are crucial for reproducible research. The following sections outline standard protocols for purity and structural analysis.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of PEG linkers. Reversed-Phase HPLC (RP-HPLC) is often employed to separate the target compound from non-PEGylated impurities or related substances.

Objective: To determine the purity of a Boc-NH-PEG5-NH2 sample.

Materials:

  • Boc-NH-PEG5-NH2 sample

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • HPLC-grade water and acetonitrile

Methodology:

  • Sample Preparation: Dissolve the Boc-NH-PEG5-NH2 sample in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detector: ELSD (Nebulizer: 50°C, Evaporator: 70°C, Gas: 1.6 SLM) or UV at 215 nm

    • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: Return to 20% B

    • 35-40 min: Re-equilibration at 20% B

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the PEG linker by analyzing the chemical shifts and integrations of its protons.

Objective: To confirm the identity and structural integrity of Boc-NH-PEG5-NH2.

Materials:

  • Boc-NH-PEG5-NH2 sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve the Boc-NH-PEG5-NH2 sample in approximately 0.7 mL of CDCl₃ directly in an NMR tube.

  • Instrument Setup:

    • Acquire a ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Spectral Interpretation (Expected Chemical Shifts):

    • ~1.44 ppm (singlet, 9H): Protons of the three methyl groups of the Boc protecting group (-C(CH₃)₃).

    • ~2.8-3.0 ppm (multiplet, 2H): Methylene protons adjacent to the free amine (-CH₂-NH₂).

    • ~3.2-3.4 ppm (multiplet, 2H): Methylene protons adjacent to the Boc-protected amine (-NH-CH₂-).

    • ~3.5-3.7 ppm (multiplet, 20H): Overlapping methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).

    • ~5.0-5.5 ppm (broad singlet, 1H): Proton of the carbamate (-NH-COO-).

    • The integration of the peaks should correspond to the number of protons in each environment.

Mandatory Visualizations

Logical Workflow for Boc Deprotection

The removal of the Boc protecting group is a critical step to unmask the second primary amine for subsequent conjugation reactions. This is typically achieved under mild acidic conditions.

G cluster_start Starting Material cluster_process Process cluster_end Final Product start Boc-NH-PEG5-NH2 acid Add Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start->acid Step 1 stir Stir at Room Temperature (30-60 min) acid->stir Step 2 evap Evaporate Solvent and Excess Acid stir->evap Step 3 end H2N-PEG5-NH2 (as TFA salt) evap->end Step 4

Caption: Logical workflow for the acidic deprotection of Boc-NH-PEG5-NH2.

Experimental Workflow for Bioconjugation to a Carboxylated Protein

A primary application of Boc-NH-PEG5-NH2 is to link biomolecules. The free amine can be coupled to a protein's carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using carbodiimide chemistry.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step protein Protein-COOH activators Add EDC and NHS in MES Buffer (pH 6.0) protein->activators activated_protein Protein-CO-NHS (NHS-ester activated protein) activators->activated_protein Forms active intermediate linker Add Boc-NH-PEG5-NH2 activated_protein->linker reaction React for 2 hours at Room Temperature activated_protein->reaction Conjugation conjugated_product Boc-NH-PEG5-NH-Protein reaction->conjugated_product purify Purify via Size Exclusion Chromatography (SEC) conjugated_product->purify final_product Purified Conjugate purify->final_product

References

Technical Guide: NH2-PEG5-C1-Boc for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of NH2-PEG5-C1-Boc, a widely utilized polyethylene glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular characteristics, provides a generalized experimental protocol for its application in PROTAC synthesis, and illustrates the synthetic workflow.

Core Compound Data

The quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular specifications.

PropertyValueCitation
Molecular Weight 351.44 g/mol [1]
Chemical Formula C₁₅H₃₁NO₇
SMILES O=C(OC(C)(C)C)COCCOCCOCCOCCOCCN[1]
CAS Number 2231845-67-1[1]
Solubility 10 mM in DMSO[1]
Primary Use PROTAC Linker[1]

Application in PROTAC Synthesis: A Generalized Experimental Protocol

This compound serves as a flexible linker to connect a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. The following protocol describes a general methodology for the synthesis of a PROTAC utilizing this linker. Specific reaction conditions may need to be optimized based on the properties of the POI and E3 ligase ligands.

Objective: To synthesize a heterobifunctional PROTAC by coupling a POI ligand and an E3 ligase ligand using the this compound linker.

Materials:

  • This compound

  • POI ligand with a suitable functional group for amide bond formation (e.g., a carboxylic acid)

  • E3 ligase ligand with a suitable functional group for amide bond formation (e.g., a carboxylic acid)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous organic solvent (e.g., DMF, DCM)

  • Acid for Boc deprotection (e.g., TFA in DCM)

  • Purification supplies (e.g., HPLC, silica gel for chromatography)

Methodology:

  • Activation of the First Ligand:

    • Dissolve the POI ligand (containing a carboxylic acid) in an anhydrous solvent.

    • Add an amide coupling reagent (e.g., HATU) and a tertiary amine base (e.g., DIPEA) to the solution to activate the carboxylic acid.

    • Stir the reaction mixture at room temperature for a specified time to ensure complete activation.

  • Coupling with this compound:

    • To the activated POI ligand solution, add a solution of this compound in the same anhydrous solvent.

    • Allow the reaction to proceed, typically for several hours to overnight, to form an amide bond between the POI ligand and the amine group of the PEG linker.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

    • Upon completion, purify the resulting intermediate (POI-Linker-Boc) using column chromatography or preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified POI-Linker-Boc intermediate in a suitable solvent (e.g., DCM).

    • Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group from the other end of the PEG linker, exposing a primary amine.

    • Stir the reaction at room temperature for a designated period.

    • Remove the solvent and excess acid under reduced pressure.

  • Coupling with the Second Ligand:

    • In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using the same procedure as in step 1.

    • Add the deprotected POI-Linker-NH2 intermediate to the activated E3 ligase ligand solution.

    • Allow the final coupling reaction to proceed to form the complete PROTAC molecule.

  • Final Purification:

    • Purify the final PROTAC product using preparative HPLC to obtain a highly pure compound.

    • Characterize the final product using analytical techniques such as NMR and high-resolution mass spectrometry to confirm its identity and purity.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of a PROTAC molecule using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling cluster_step4 Step 4: Purification poi_ligand POI Ligand (-COOH) intermediate POI-Linker-Boc poi_ligand->intermediate Amide Coupling linker_boc This compound linker_boc->intermediate deprotected_linker POI-Linker-NH2 intermediate->deprotected_linker TFA/DCM final_protac Final PROTAC deprotected_linker->final_protac Amide Coupling e3_ligand E3 Ligase Ligand (-COOH) e3_ligand->final_protac purified_protac Purified PROTAC final_protac->purified_protac HPLC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

This guide provides foundational information for the use of this compound in the rapidly evolving field of targeted protein degradation. Researchers are encouraged to consult peer-reviewed literature for specific applications and further optimization of the described methodologies.

References

In-Depth Technical Guide: Solubility and Application of NH2-PEG5-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the PROTAC (Proteolysis Targeting Chimera) linker, NH2-PEG5-C1-Boc. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a general workflow for its application in PROTAC synthesis.

Core Topic: Solubility of this compound

This compound is a heterobifunctional linker molecule widely utilized in the development of PROTACs. Its structure incorporates a five-unit polyethylene glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. One end features a Boc-protected amine, while the other has a free amine, allowing for sequential conjugation to a target protein ligand and an E3 ligase ligand.

Quantitative Solubility Data
SolventReported SolubilityCompoundSource
DMSO 10 mMThis compound[3]
DMSO ≥ 100 mg/mL (262.83 mM)NH2-PEG5-C2-NH-Boc[4]
DCM, DMF, Water Solublet-Boc-N-amido-PEG5-amine[]

Note: Data for NH2-PEG5-C2-NH-Boc and t-Boc-N-amido-PEG5-amine are for structurally similar compounds and are provided as an estimation of solubility in other common solvents.

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol is adapted from the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (lyophilized powder)

  • Solvent of interest (e.g., DMSO, Water, Phosphate-Buffered Saline pH 7.4, Dichloromethane, Dimethylformamide)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of lyophilized this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

  • Separation of Undissolved Solid:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid material.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general workflow for the synthesis of a PROTAC molecule, where this compound is used as the linker. This typically involves amide bond formation.

Step 1: Coupling of the First Ligand (e.g., Target Protein Ligand with a Carboxylic Acid)

  • Activation of Carboxylic Acid:

    • Dissolve the target protein ligand containing a carboxylic acid (Ligand-COOH) in an anhydrous solvent such as DMF under an inert atmosphere (e.g., nitrogen).

    • Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution.

    • Stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction:

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress using LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with an appropriate aqueous solution (e.g., 5% LiCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Ligand-PEG5-C1-Boc intermediate.

Step 2: Boc Deprotection

  • Deprotection Reaction:

    • Dissolve the Ligand-PEG5-C1-Boc intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by LC-MS.

  • Removal of Reagents:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt (Ligand-PEG5-C1-NH2) is often used in the next step without further purification.

Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)

  • Coupling Reaction:

    • Follow the procedure outlined in Step 1, using the Ligand-PEG5-C1-NH2 from Step 2 and the E3 ligase ligand containing a carboxylic acid (E3-Ligand-COOH) as the coupling partners.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

Visualizations

PROTAC Mechanism of Action

PROTAC_Synthesis_Workflow start Start Materials: - Ligand A-COOH - this compound - Ligand B-COOH step1 Step 1: Couple Ligand A (Amide Bond Formation) start->step1 intermediate1 Intermediate: Ligand A-PEG5-C1-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate: Ligand A-PEG5-C1-NH2 step2->intermediate2 step3 Step 3: Couple Ligand B (Amide Bond Formation) intermediate2->step3 purification Purification (Flash Chromatography, Preparative HPLC) step3->purification final_product Final PROTAC Molecule purification->final_product

References

Synthesis and Purification of NH2-PEG5-C1-Boc Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the NH2-PEG5-C1-Boc linker, a valuable heterobifunctional tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and purification strategies, supported by quantitative data and workflow visualizations.

Introduction

The this compound linker is a polyethylene glycol (PEG)-based molecule featuring a free amine group at one terminus and a Boc-protected amine at the other, separated by a five-unit PEG chain and a one-carbon spacer. The "C1" designation in this context typically refers to a glycine residue, rendering the full chemical name as tert-butyl (2-((2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamoyl)methylcarbamate. The PEG chain enhances solubility and provides a flexible spacer, while the orthogonal protecting groups allow for sequential conjugation of different molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is presented in Table 1.

PropertyValueReference
Molecular Formula C17H35N3O7[1]
Molecular Weight 393.48 g/mol [1]
Appearance Colorless to pale yellow oil or solid[2][3]
Solubility Soluble in DMSO, DMF, and chlorinated solvents[1]
Purity ≥95%
Storage Store at -20°C, protect from moisture
CAS Number 2231845-67-1

Synthetic Pathway

The synthesis of the this compound linker can be achieved through a two-step process. The first step involves the mono-Boc protection of the commercially available 1-amino-14-amino-3,6,9,12-tetraoxatetradecane (diamino-PEG5). The second step is the coupling of the resulting mono-protected intermediate with Boc-glycine.

Synthesis_Pathway cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Boc-Glycine Coupling Diamino-PEG5 Diamino-PEG5 Intermediate Boc-NH-PEG5-NH2 Diamino-PEG5->Intermediate  DCM, TEA Boc2O Boc2O Boc2O->Intermediate Final_Product This compound Intermediate->Final_Product Boc_Glycine Boc-Glycine Boc_Glycine->Final_Product HATU_DIPEA HATU, DIPEA HATU_DIPEA->Final_Product

A two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate (Mono-Boc-diamino-PEG5)

This procedure is adapted from general methods for the selective mono-Boc protection of diamines.

Materials:

  • 1-amino-14-amino-3,6,9,12-tetraoxatetradecane (diamino-PEG5)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve diamino-PEG5 (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of (Boc)2O (1 equivalent) in anhydrous DCM dropwise to the reaction mixture over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Purification:

  • Stationary phase: Silica gel

  • Mobile phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • The mono-protected product is expected to have a lower Rf value than the starting diamine and a higher Rf than the di-protected byproduct.

Expected Yield: 60-80%

Step 2: Synthesis of tert-butyl (2-((14-amino-3,6,9,12-tetraoxatetradecan-1-yl)amino)-2-oxoethyl)carbamate (this compound)

This protocol utilizes standard peptide coupling reagents to attach Boc-glycine to the mono-protected PEG linker.

Materials:

  • Mono-Boc-diamino-PEG5 (from Step 1)

  • Boc-glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous lithium chloride (LiCl) solution

Procedure:

  • Dissolve Boc-glycine (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of mono-Boc-diamino-PEG5 (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration or decantation.

  • Redissolve the crude product in a minimal amount of DCM and wash with a saturated aqueous LiCl solution to remove residual DMF.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Purification:

  • Stationary phase: Silica gel or reverse-phase silica gel (C18)

  • Mobile phase (Silica gel): A gradient of methanol in dichloromethane.

  • Mobile phase (Reverse-phase): A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid, if necessary).

Expected Yield: 70-90%

Purification and Characterization Workflow

The overall workflow for the purification and characterization of the final product is depicted below.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica or C18) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC or LC-MS monitoring) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product Characterization Characterization Pure_Product->Characterization NMR 1H NMR, 13C NMR Characterization->NMR MS Mass Spectrometry (ESI-MS) Characterization->MS Purity_Analysis HPLC/UPLC Characterization->Purity_Analysis

Purification and characterization workflow for this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the Boc group (singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5-3.7 ppm), and the glycine methylene group (singlet around 3.8-4.0 ppm).
¹³C NMR Resonances for the Boc carbonyl and quaternary carbon, the PEG carbons, and the glycine carbonyl and alpha-carbon.
ESI-MS A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the product.
HPLC/UPLC A single major peak indicating high purity (typically >95%).

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of the this compound linker. The described two-step synthesis, involving mono-Boc protection of a PEG diamine followed by coupling with Boc-glycine, is a robust and scalable approach. Careful execution of the experimental protocols and purification procedures will yield a high-purity product suitable for a wide range of applications in drug discovery and development. Researchers and scientists can utilize this guide as a foundational resource for the in-house production of this versatile linker.

References

An In-depth Technical Guide to the Mechanism of Action of NH2-PEG5-C1-Boc in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[1]

Among the various linker classes, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide focuses on the mechanism of action of a specific PEG linker, NH2-PEG5-C1-Boc , a heterobifunctional linker increasingly utilized in the synthesis of potent and effective PROTACs.

Core Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to optimally position the POI-binding ligand and the E3 ligase ligand to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The formation of this complex is the rate-limiting step for subsequent ubiquitination and degradation of the target protein.

The "PEG5" designation indicates a chain of five repeating ethylene glycol units. This specific length plays a crucial role in:

  • Optimizing Inter-protein Distance: The linker must be long enough to span the distance between the binding pockets of the POI and the E3 ligase without inducing steric hindrance, yet not so long as to lead to a non-productive complex where the ubiquitination sites on the target protein are inaccessible.

  • Providing Conformational Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt a favorable conformation for inducing and stabilizing the protein-protein interactions within the ternary complex.

  • Enhancing Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the aqueous solubility and cell permeability of the PROTAC molecule, which are often challenges in PROTAC design due to their high molecular weight.

Chemical Structure and Reactivity of this compound

This compound is a bifunctional linker with a protected amine (-NH-Boc) at one terminus and a reactive group at the other, connected by a 5-unit PEG chain. The "C1" designation typically refers to a single carbon spacer, often part of a carboxylic acid group (-CH2-COOH) or a functional equivalent. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, which can be readily removed under acidic conditions to reveal a primary amine (-NH2).

This heterobifunctional nature allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand. For instance, the carboxylic acid end can be coupled to an amine-containing ligand via amide bond formation, followed by deprotection of the Boc group and subsequent coupling of the newly exposed amine to a carboxylic acid-containing ligand.

Quantitative Data on the Impact of PEG Linker Length

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Systematic variation of the PEG chain length is a common strategy to identify the most potent PROTAC for a given target. Below are tables summarizing representative data on the effect of PEG linker length on PROTAC performance for various targets.

Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK Degrader-1PEG415.2>95MOLM-14
BTK Degrader-2 PEG5 5.8 >95 MOLM-14
BTK Degrader-3PEG62.2>95Mino
RC-1PEG6-Prominent DegradationK562/Mino
PROTAC BTK Degrader-11Not Specified1.7--

Data synthesized from multiple sources for illustrative purposes.

Table 2: Degradation of Epidermal Growth Factor Receptor (EGFR) by PROTACs with Varying Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
EGFR Degrader-1PEG345.2-HCC827
EGFR Degrader-2 PEG4/5 variant 36.51 - -
EGFR Degrader-3PEG634.8-HCC827
Compound 14Not Specified0.26191.2HCC827
SJF-1528Tos-PEG2-CH2-Boc39.2-OVCAR8

Data synthesized from multiple sources for illustrative purposes.

Table 3: Degradation of Bromodomain-containing protein 4 (BRD4) by PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4 Degrader-1PEG3<1>90HeLa
BRD4 Degrader-2PEG4<0.5>90H661
BRD4 Degrader-3 PEG5 ~1 >90 HeLa
BRD4 Degrader-4PEG6~5>90HeLa

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Synthesis of a PROTAC using this compound (Amide Coupling)

This protocol describes a general two-step synthesis of a PROTAC using a heterobifunctional PEG linker with a carboxylic acid and a Boc-protected amine.

Step 1: Coupling of POI Ligand to NH2-PEG5-COOH

  • Reagents and Materials:

    • POI ligand with an available amine group (1.0 eq)

    • NH2-PEG5-COOH (1.1 eq)

    • HATU (1,[(Dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • Dissolve the POI ligand and NH2-PEG5-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-PEG5-NH-Boc intermediate.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Reagents and Materials:

    • POI-PEG5-NH-Boc intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • E3 ligase ligand with a carboxylic acid group (e.g., Pomalidomide acid) (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI-PEG5-NH-Boc intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine (POI-PEG5-NH2) is used in the next step without further purification.

    • Dissolve the E3 ligase ligand with a carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add a solution of the deprotected POI-PEG5-NH2 in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation
  • Procedure:

    • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

In-vitro Ubiquitination Assay
  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, and biotinylated ubiquitin in ubiquitination buffer.

    • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.

    • Initiation: Initiate the reaction by adding ATP.

    • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

    • Detection: Analyze the reaction products by Western blotting using an anti-ubiquitin antibody or streptavidin-HRP to detect ubiquitinated target protein.

NanoBRET™ Ternary Complex Formation Assay
  • Procedure:

    • Cell Preparation: Use cells engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Seed the cells in a white, opaque multi-well plate.

    • Ligand and PROTAC Addition: Add the HaloTag® ligand to label the E3 ligase. Then, add a serial dilution of the PROTAC to the wells.

    • Substrate Addition and Incubation: Add the NanoBRET™ substrate and incubate according to the manufacturer's instructions to allow for ternary complex formation.

    • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. An increase in the BRET signal indicates the proximity of the NanoLuc®-tagged POI and the HaloTag®-labeled E3 ligase, confirming ternary complex formation.

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_ubiquitination Ubiquitination Cascade cluster_degradation PROTAC-mediated Degradation PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Catalytic cycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 ATP E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 Ub_E1->E2 Ub transfer Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow start Start: PROTAC Design synthesis PROTAC Synthesis (e.g., with this compound) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification in_vitro In-vitro Assays purification->in_vitro cellular Cell-based Assays purification->cellular ternary_complex Ternary Complex Formation Assay (NanoBRET, AlphaLISA) in_vitro->ternary_complex ubiquitination In-vitro Ubiquitination Assay in_vitro->ubiquitination optimization Lead Optimization ternary_complex->optimization ubiquitination->optimization degradation Protein Degradation (Western Blot) Determine DC50 & Dmax cellular->degradation viability Cell Viability Assay (MTT, CTG) cellular->viability degradation->optimization viability->optimization optimization->start Iterative Design end Candidate Selection optimization->end

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The this compound linker is a versatile and effective tool in the design and synthesis of PROTACs. Its heterobifunctional nature allows for controlled, sequential synthesis, while the 5-unit PEG chain provides a balance of flexibility and length that can be optimal for facilitating the formation of a productive ternary complex for a variety of target proteins. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, aiding in the rational design and evaluation of novel PROTAC-based therapeutics. The continued exploration of linkerology, including the systematic evaluation of linkers like this compound, will be crucial for unlocking the full therapeutic potential of this exciting technology.

References

The Pivotal Role of the PEG5 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] It is now well-established that the linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3]

Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers are the most predominantly used motifs in PROTAC design, valued for their hydrophilicity, biocompatibility, and the facility with which their length can be modulated. Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers. This guide provides a comprehensive technical overview of the role of the PEG5 linker in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

The Significance of the PEG5 Linker

The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation. An inadequately short linker may introduce steric hindrance, while an excessively long one can lead to unfavorable conformational flexibility and a decrease in effective concentration. The PEG5 linker, a mid-length flexible linker, often represents an optimal or near-optimal balance of these properties, facilitating potent protein degradation, good cell permeability, and favorable pharmacokinetic profiles. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation of various linker lengths.

Quantitative Data on Linker Optimization

The following tables summarize the impact of linker length and composition on PROTAC performance, providing a quantitative basis for the importance of linker optimization.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC-LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Solubility (µM)
JQ1-PEG3-VHL50>901.5150
JQ1-PEG4-VHL25>952.0180
JQ1-PEG5-VHL 15 >98 2.5 200
JQ1-PEG6-VHL30>952.2190

Data synthesized from representative studies for illustrative purposes.

Table 2: Comparative Degradation Efficacy of PROTACs with Different Linker Types

TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether12>1000<20
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
ERαAlkyl9140,000 (IC50)-
ERαAlkyl1626,000 (IC50)-
BTKPEG≥ 4 units1-40-

This table compiles data from multiple sources to illustrate the general principles of linker optimization.

Signaling Pathway and Mechanism of Action

A prime example of a successful PROTAC is ARV-771, a pan-BET degrader that induces the degradation of BRD2, BRD3, and BRD4. ARV-771 utilizes a linker to connect a BET inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand. The degradation of BRD4, a key regulator of oncogenes such as c-MYC, leads to the suppression of androgen receptor (AR) signaling and apoptosis in cancer cells.

PROTAC_Signaling_Pathway BRD4 Degradation Pathway Induced by ARV-771 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PROTAC ARV-771 (PROTAC) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation BRD4_nucleus BRD4 cMYC_Gene c-MYC Gene cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Drives BRD4_nucleus->cMYC_Gene Promotes Transcription

BRD4 degradation pathway induced by a PROTAC.

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system and densitometry software

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture protac_treatment PROTAC Treatment (Varying Concentrations & Time) cell_culture->protac_treatment cell_lysis Cell Lysis & Lysate Collection protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (Laemmli Buffer & Boiling) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-Specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End analysis->end

Experimental workflow for Western Blot analysis.
Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a PROTAC, a critical parameter for oral bioavailability.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Transwell™ inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical to basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling: Incubate at 37°C and collect samples from the receiver chamber at various time points.

  • Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the PROTAC is a substrate for efflux transporters.

Logical Relationships in PROTAC Design

The "Hook Effect"

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at high PROTAC concentrations. This is attributed to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at the expense of the productive ternary complex. The linker length and flexibility can influence the propensity for the hook effect.

Hook_Effect cluster_low_conc Low PROTAC Concentration cluster_high_conc High PROTAC Concentration low_protac PROTAC low_ternary Productive Ternary Complex low_protac->low_ternary low_poi Protein of Interest low_poi->low_ternary low_e3 E3 Ligase low_e3->low_ternary low_degradation High Degradation low_ternary->low_degradation high_protac1 PROTAC binary_poi Binary Complex (PROTAC-POI) high_protac1->binary_poi high_protac2 PROTAC binary_e3 Binary Complex (PROTAC-E3) high_protac2->binary_e3 high_poi Protein of Interest high_poi->binary_poi high_e3 E3 Ligase high_e3->binary_e3 high_degradation Low Degradation binary_poi->high_degradation binary_e3->high_degradation

The "Hook Effect" in PROTACs.

Conclusion

The linker is a critical component in PROTAC design, with the PEG5 linker often serving as a favorable starting point for optimization due to its advantageous physicochemical properties. However, as the provided data and literature suggest, a one-size-fits-all approach to linker design is not viable. A systematic evaluation of linker length, composition, and attachment points is imperative for the development of potent and selective PROTACs. The detailed experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers to navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Boc Protecting Group in NH2-PEG5-C1-Boc

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its reliability in masking the nucleophilic and basic properties of primary and secondary amines, its stability under a wide range of reaction conditions, and its facile removal under specific acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group as it pertains to the bifunctional linker, this compound, a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs).[2]

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily block the reactivity of an amine functional group.[1] By converting the amine into a tert-butyl carbamate, its nucleophilicity and basicity are significantly diminished, preventing it from participating in undesired side reactions during subsequent synthetic steps.[1][3]

Key Properties of the Boc Group:

  • Stability: The Boc group is robust and stable under various conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

  • Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This selective removal is a key feature that enables its use in complex synthetic strategies.

  • Orthogonality: The differential stability of the Boc group allows for orthogonal protection strategies. It can be used in conjunction with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, allowing for the selective deprotection of specific functional groups within the same molecule.

The Structure of this compound

This compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer. One terminus features a free primary amine (NH2), while the other end has a Boc-protected amine. This molecule is designed for use in the synthesis of PROTACs, where the PEG linker connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The Boc-protected amine allows for the controlled, sequential introduction of different molecular entities.

Caption: Chemical Structure of this compound.

Experimental Protocols and Data

The following sections detail the experimental procedures for the protection (installation) and deprotection (removal) of the Boc group, supported by quantitative data where available.

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Boc_Protection_Workflow cluster_workflow General Workflow for Boc Protection start Dissolve Amine in Solvent add_boc Add (Boc)₂O (1.1 - 2.0 eq) start->add_boc add_base Add Base (optional) (e.g., TEA, NaOH) add_boc->add_base react Stir at Room Temp (1-12 h) add_base->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Workup (Extraction) monitor->workup Upon Completion purify Purify Product (e.g., Chromatography) workup->purify end Isolated Boc-Protected Amine purify->end

Caption: Experimental workflow for Boc protection of an amine.

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.

Caption: Mechanism of Boc protection.

Detailed Experimental Protocol: Boc Protection

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (approximately 0.2 M).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.5 eq). If the amine is used as a salt (e.g., hydrochloride), add a base such as triethylamine (TEA, 1.2 eq) or sodium hydroxide to neutralize the acid and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Boc Protection of Amines

Amine TypeReagentBaseSolventTime (h)Yield (%)Reference
Primary Aliphatic(Boc)₂O (1.1 eq)TEA (1.2 eq)DCM2>95
Primary Aromatic(Boc)₂O (1.0 eq)NoneWater/Acetone0.298
Secondary Aliphatic(Boc)₂O (2.0 eq)DMAP (cat.)CH₃CN492

The removal of the Boc group is most commonly achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the substrate to acidic conditions.

Deprotection_Decision_Tree start Start: Boc-Protected Amine acid_sensitive Is the substrate highly acid-sensitive? start->acid_sensitive tfa_ok Is TFA compatible with other functional groups? acid_sensitive->tfa_ok No use_lewis_acid Consider milder Lewis acids (e.g., ZnBr₂, TMSI) acid_sensitive->use_lewis_acid Yes use_tfa Use TFA in DCM (e.g., 25-50% v/v) tfa_ok->use_tfa Yes use_hcl Use HCl in Dioxane or Ethyl Acetate (e.g., 4M) tfa_ok->use_hcl No

Caption: Decision workflow for choosing a Boc deprotection method.

Mechanism of Acid-Catalyzed Boc Deprotection:

The deprotection is initiated by the protonation of the carbamate oxygen by a strong acid like TFA. This is followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocol: Boc Deprotection with TFA

This is a very common and generally efficient method for Boc deprotection.

  • Preparation: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, approximately 0.1–0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA). A common mixture is a 1:1 (v/v) solution of DCM and TFA.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 3 hours. The evolution of CO₂ gas is often observed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).

  • Isolation: The product is typically obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate or passed through a basic ion-exchange resin.

Table 2: Representative Conditions for Boc Deprotection

ReagentSolventTemperatureTimeYield (%)Reference
TFA (25% v/v)DCMRoom Temp.2 h>95
4M HClDioxaneRoom Temp.1-4 hHigh
TFA (5 eq)DCM60 °C (Microwave)0.5 hHigh
Oxalyl Chloride (3 eq)MethanolRoom Temp.1-4 hup to 90

Kinetics of Deprotection:

Studies have shown that the kinetics of Boc deprotection can be complex. For some acids, such as HCl, the reaction rate has been found to have a second-order dependence on the acid concentration. In contrast, with TFA, a large excess of the acid is often required to achieve a reasonable reaction rate.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of complex molecules like those derived from this compound. Its predictable reactivity, stability, and selective removal under acidic conditions make it ideal for multistep synthetic sequences. Understanding the principles, mechanisms, and experimental protocols associated with the Boc group is crucial for researchers and scientists in drug development and related fields. The data and methodologies presented in this guide offer a practical framework for the successful application of Boc protection and deprotection strategies.

References

The Versatility of NH2-PEG5-C1-Boc: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the design and synthesis of novel drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are paramount. Central to the efficacy of these complex molecules is the chemical linker that connects the targeting moiety to the therapeutic payload or the E3 ligase ligand. NH2-PEG5-C1-Boc is a heterobifunctional linker that has emerged as a valuable tool in the bioconjugation chemist's arsenal. Its unique architecture, featuring a terminal amine (NH2) group, a five-unit polyethylene glycol (PEG) spacer, a single carbon (C1) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, offers a versatile platform for the construction of sophisticated bioconjugates. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, applications in drug development, and detailed experimental protocols.

Core Properties of this compound

The utility of this compound as a linker is underscored by its distinct chemical features. The free amine group provides a reactive handle for conjugation to various functional groups, while the Boc-protected amine allows for orthogonal deprotection and subsequent derivatization. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design.[1][2]

Physicochemical and Solubility Data

A clear understanding of the linker's properties is essential for its effective implementation in synthesis and formulation. The following tables summarize the key physicochemical and solubility data for this compound.

PropertyValueReference
CAS Number 2231845-67-1[2][3]
Molecular Formula C16H33NO7[1]
Molecular Weight 351.44 g/mol
Appearance Not specified in search results
Purity Not specified in search results
Storage Store at -20°C
SolventSolubilityReference
DMSO 10 mM

For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.

Applications in Drug Development: PROTACs

This compound is prominently utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.

PROTAC-Mediated Degradation of BRD4 and Downstream Signaling

A well-established target for PROTAC-mediated degradation is the bromodomain and extra-terminal domain (BET) protein BRD4, which is implicated in various cancers. The degradation of BRD4 by a PROTAC leads to the downregulation of its downstream targets, including the proto-oncogene c-MYC. The suppression of c-MYC, a master regulator of cell proliferation and metabolism, is a key mechanism through which BRD4-targeting PROTACs exert their anti-cancer effects.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated BRD4 Degradation cluster_1 Downstream Signaling Cascade PROTAC BRD4 PROTAC (using this compound linker) Ternary_Complex PROTAC-BRD4-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 cMYC_Gene c-MYC Gene Degraded_BRD4->cMYC_Gene Inhibition of Transcription BRD4_nucleus BRD4 cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Transcription & Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Promotes BRD4_nucleus->cMYC_Gene Transcriptional Activation

Caption: PROTAC-mediated degradation of BRD4 and its impact on c-MYC signaling.

Experimental Protocols

The following section provides a detailed, albeit generalized, protocol for the synthesis of a PROTAC utilizing this compound. This protocol is based on established methods for similar heterobifunctional linkers and should be optimized for specific target ligands and E3 ligase binders.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process that begins with the functionalization of the target protein ligand and the E3 ligase ligand, followed by their conjugation to the linker.

PROTAC_Synthesis_Workflow start Start ligand_prep Prepare Target Ligand with reactive group (e.g., -COOH) start->ligand_prep e3_ligand_prep Prepare E3 Ligase Ligand with reactive group (e.g., -COOH) start->e3_ligand_prep coupling1 Amide Coupling: Target Ligand + Deprotected Linker ligand_prep->coupling1 linker_deprotection Boc Deprotection of This compound linker_deprotection->coupling1 purification1 Purification of Ligand-Linker Intermediate coupling1->purification1 coupling2 Amide Coupling: Ligand-Linker + E3 Ligase Ligand purification1->coupling2 e3_ligand_prep->coupling2 final_purification Final PROTAC Purification (e.g., HPLC) coupling2->final_purification characterization Characterization (e.g., LC-MS, NMR) final_purification->characterization end End characterization->end

Caption: General experimental workflow for PROTAC synthesis using this compound.

Detailed Methodologies

1. Boc Deprotection of this compound

  • Objective: To remove the Boc protecting group to expose the primary amine for subsequent coupling.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in a suitable solvent such as DCM.

    • Add an excess of TFA to the solution (e.g., 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Co-evaporate the residue with DCM several times to ensure complete removal of residual TFA.

    • The resulting deprotected linker (as a TFA salt) can often be used in the next step without further purification.

2. Amide Coupling to a Carboxylic Acid-Containing Ligand

  • Objective: To form a stable amide bond between the deprotected linker and a ligand (either for the target protein or the E3 ligase) that has a carboxylic acid functionality.

  • Materials:

    • Deprotected NH2-PEG5-C1-linker (from the previous step)

    • Carboxylic acid-containing ligand

    • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

    • Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Anhydrous solvent: e.g., Dimethylformamide (DMF) or DCM.

  • Procedure:

    • Dissolve the carboxylic acid-containing ligand in the anhydrous solvent.

    • Add the coupling agent (e.g., HATU, 1.1-1.5 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected NH2-PEG5-C1-linker in the same anhydrous solvent to the activated ligand solution.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ligand-linker conjugate by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

3. Final PROTAC Assembly and Purification

  • Objective: To couple the ligand-linker intermediate with the second ligand (either the E3 ligase binder or the target protein ligand) and purify the final PROTAC molecule.

  • Procedure:

    • The second coupling step will depend on the functional groups present on the ligand-linker intermediate and the second ligand. If the linker's other terminus is a Boc-protected amine, a deprotection step followed by an amide coupling (as described above) would be performed.

    • After the final coupling reaction, the crude PROTAC is purified to a high degree of purity (>95%), typically using reverse-phase HPLC.

    • The identity and purity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for the development of complex therapeutic modalities like PROTACs. Its well-defined structure, incorporating a reactive amine, a solubilizing PEG spacer, and an orthogonally protected amine, provides medicinal chemists with a robust tool for creating novel bioconjugates with potentially enhanced therapeutic properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals working at the forefront of targeted therapy. As the field of bioconjugation continues to advance, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

An In-depth Guide to PEG-based Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG-based Linkers in Drug Discovery

Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug discovery, acting as flexible spacers that connect therapeutic payloads to targeting moieties, such as antibodies.[1][2] Their unique physicochemical properties allow for the significant enhancement of a drug's therapeutic profile.[3]

Historical Context and Evolution

The application of PEG in biomedicine, a process known as PEGylation, began in the 1970s to improve the pharmacokinetic and pharmacodynamic properties of protein drugs by extending their circulation time and reducing immunogenicity.[1][3] Initially, polydisperse (a mixture of different chain lengths) PEG polymers were used. However, the 1990s saw the development of monodisperse or discrete PEG (dPEG®) linkers, which have a defined and uniform molecular weight. This advancement enabled the creation of more homogeneous and well-characterized bioconjugates, a critical step for regulatory approval and clinical success, particularly in the field of Antibody-Drug Conjugates (ADCs).

Fundamental Properties of PEG Linkers

PEG linkers are synthetic polymers composed of repeating ethylene oxide units (–CH₂–CH₂–O–). Their widespread use is attributed to a unique combination of properties:

  • Water Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making PEG highly soluble in aqueous environments.

  • Biocompatibility and Low Toxicity: PEG is recognized as safe by regulatory agencies like the FDA and exhibits minimal toxicity.

  • Low Immunogenicity: PEG chains form a hydration shell around the conjugated molecule, masking it from the immune system and reducing the risk of an immune response.

  • Flexibility: The rotational freedom of the C-O bonds provides significant conformational flexibility, which can be crucial for maintaining the biological activity of the conjugated molecule.

  • Tunable Length: The number of ethylene glycol units can be precisely controlled, allowing for the fine-tuning of a linker's length to optimize spacing and pharmacokinetic properties.

Rationale for PEGylation in Drug Development

The primary goal of PEGylation is to improve a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance, thereby extending its circulation half-life. This prolonged exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy. Furthermore, for complex biologics like ADCs, which often involve highly hydrophobic cytotoxic payloads, PEG linkers are critical for improving solubility, preventing aggregation, and enabling higher drug-to-antibody ratios (DARs).

Core Attributes and Impact on Drug Properties

The incorporation of PEG linkers into a therapeutic design imparts several beneficial attributes that directly address common challenges in drug development.

Enhanced Hydrophilicity and Solubility

Many potent small-molecule drugs are hydrophobic, which limits their formulation in aqueous solutions and can lead to aggregation when conjugated to antibodies. PEG linkers act as a "hydrophilicity reservoir," effectively masking the hydrophobic nature of the payload. This significantly improves the overall water solubility of the conjugate, preventing aggregation and allowing for the development of stable intravenous formulations.

Improved Pharmacokinetics (PK) and Pharmacodynamics (PD)

PEGylation is a well-established strategy for altering a drug's PK/PD balance. The attachment of PEG chains increases the molecule's size, which slows its filtration by the kidneys and extends its plasma half-life. While this can sometimes lead to a slight decrease in immediate binding affinity or in vitro potency due to steric hindrance, this loss is often more than compensated for by the increased systemic exposure. The result is a greater overall therapeutic effect, as the drug has more time to reach its target.

Reduced Immunogenicity and Aggregation

The flexible PEG chain creates a protective hydration shell that shields the payload and potentially immunogenic epitopes on the linker or antibody from the immune system. This "stealth" effect reduces the likelihood of generating anti-drug antibodies. Concurrently, by improving the hydrophilicity of the entire conjugate, PEG linkers minimize the intermolecular hydrophobic interactions that lead to the formation of high molecular weight species (aggregates), a major concern for manufacturing, stability, and patient safety.

Impact of Linker Length and Architecture

The length of the PEG chain is a critical parameter that must be optimized for each specific drug conjugate.

  • Shorter PEG linkers may be sufficient to provide basic solubility benefits and are sometimes associated with higher in vitro potency.

  • Longer PEG linkers generally lead to more significant improvements in pharmacokinetics, such as reduced clearance and longer half-life. Studies have shown a threshold effect, where increasing the PEG length beyond a certain point (e.g., 8 PEG units) provides diminishing returns on PK improvement.

The architecture of the linker also plays a role. Branched or multi-arm PEG linkers can enable the attachment of more drug molecules without causing aggregation, leading to higher DARs and potentially greater efficacy. The choice between linear and branched structures depends on the specific payload and desired properties of the final conjugate.

Data Summary: The Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from multiple studies, illustrating the impact of PEG linker length on key performance attributes of Antibody-Drug Conjugates (ADCs).

Table: Effect of PEG Linker Length on ADC Hydrophilicity

Hydrophobic Interaction Chromatography (HIC) is used to assess the hydrophilicity of ADCs. A shorter retention time indicates a more hydrophilic molecule.

Linker TypeADC Construct (Representative)HIC Retention Time (min)Reference(s)
Non-PEGylatedTrastuzumab-MCC-DM1~15.5
PEG4Trastuzumab-PEG4-DM1~13.0
PEG8Trastuzumab-PEG8-DM1~11.5
PEG12Trastuzumab-PEG12-DM1~10.0
mPEG24RS7-VK-mPEG24-MMAESignificantly reduced vs. non-PEG

Note: Retention times are approximate and vary based on specific experimental conditions. The clear trend demonstrates that increasing PEG length enhances hydrophilicity.

Table: Influence of PEG Linker Length on ADC Aggregation

Size-Exclusion Chromatography (SEC) is used to measure the percentage of high molecular weight species (aggregates). Lower percentages indicate better stability.

Linker TypeADC Construct (Representative)DAR% AggregatesReference(s)
Non-PEGylatedAnti-CD30-MMAE8High (>10%)
PEG2Anti-CD70-PBD~8< 5%
PEG4Trastuzumab-PEG4-DM18~3.5%
PEG6Trastuzumab-DM17.3< 3%
PEG8Trastuzumab-PEG8-DM18~2.0%
PEG12Trastuzumab-PEG12-DM18~1.5%
Table: Comparative Pharmacokinetics of ADCs with Different PEG Linkers

Pharmacokinetic studies in rodents are used to evaluate clearance (CL) and plasma half-life (t½). Lower clearance and longer half-life are desirable.

Linker TypeADC Construct (Representative)Clearance (mL/day/kg)Half-life (t½, hours)Reference(s)
Non-PEGylatedAnti-CD30-MMAE (DAR 8)~16.8Not Reported
PEG2Anti-CD30-MMAE (DAR 8)~11.5Not Reported
PEG4Anti-CD30-MMAE (DAR 8)~8.0Not Reported
PEG8Anti-CD30-MMAE (DAR 8)~5.0~70
PEG12Anti-CD30-MMAE (DAR 8)~4.8~75
PEG24Anti-CD30-MMAE (DAR 8)~4.5~80
10 kDa PEGZHER2-PEG10K-MMAENot Reported11.2-fold increase vs. non-PEG
Table: In Vitro and In Vivo Efficacy of PEGylated ADCs

In vitro cytotoxicity is measured by IC50 (the concentration required to inhibit 50% of cell growth), while in vivo efficacy is measured by tumor growth inhibition (TGI).

Linker TypeADC ConstructCell LineIC50 (nM)In Vivo Efficacy (% TGI)Reference(s)
Non-PEGylatedAnti-CD30-MMAEL540cy~0.111%
PEG2Anti-CD30-MMAEL540cy~0.135-45%
PEG4Anti-CD30-MMAEL540cy~0.135-45%
PEG8Anti-CD30-MMAEL540cy~0.175-85%
PEG12Anti-CD30-MMAEL540cy~0.175-85%
PEG24Anti-CD30-MMAEL540cy~0.175-85%
20 kDa PEGPEG20k-U-ZHER2-MMAENCI-N87~50x higher than non-PEGComplete tumor eradication

Note: While in vitro potency can sometimes decrease with very long PEG chains due to slower internalization or payload release, the improved pharmacokinetics often lead to superior in vivo efficacy.

Synthesis and Conjugation Chemistries

The creation of a PEGylated bioconjugate is a multi-step process involving a linker with reactive functional groups at each end.

Common Bifunctional PEG Linkers

Heterobifunctional PEG linkers are most common, possessing two different reactive groups to allow for sequential, controlled conjugation. A typical structure for ADC development is a Maleimide-PEG-NHS Ester .

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., on the cytotoxic payload) to form a stable amide bond.

  • Maleimide: Reacts specifically with free sulfhydryl (thiol) groups (e.g., on a reduced antibody) to form a stable thioether bond.

Workflow for ADC Synthesis using PEG Linkers

The synthesis of an ADC is a carefully orchestrated process designed to produce a homogeneous product with a desired drug-to-antibody ratio (DAR). The general workflow involves activating the payload, conjugating it to the linker, reducing the antibody to expose reactive sites, and finally, conjugating the drug-linker construct to the antibody followed by purification.

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Final Conjugation & Purification p1 Cytotoxic Payload (+ Amine Group) p3 Activate & Conjugate p1->p3 p2 Maleimide-PEG-NHS Ester p2->p3 p4 Purified Maleimide-PEG-Payload p3->p4 Forms Amide Bond c1 Conjugation Reaction p4->c1 a1 Monoclonal Antibody (with Interchain Disulfides) a2 Add Reducing Agent (TCEP) a1->a2 a3 Reduced Antibody (with Free Thiols) a2->a3 Breaks S-S bonds a3->c1 c2 Purification (e.g., SEC) c1->c2 Forms Thioether Bond c3 Characterized ADC c2->c3 Remove Impurities

Caption: General experimental workflow for ADC synthesis using a PEG linker.

Advanced Strategies: Click Chemistry for PEGylation

Click chemistry refers to reactions that are high-yielding, stereospecific, and generate minimal byproducts. The copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) is a popular click reaction for bioconjugation. In this approach, a PEG linker containing an azide group is reacted with a payload containing an alkyne group (or vice versa). This method offers high specificity and efficiency, separating the thiol labeling step from the PEG conjugation, which can improve the fidelity and flexibility of the process.

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of ADCs using PEG linkers. These are representative protocols and may require optimization for specific antibodies and payloads.

Protocol: Antibody Reduction for Thiol-Maleimide Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., IgG1) to generate free sulfhydryl (thiol) groups for conjugation.

  • Buffer Preparation: Prepare a conjugation buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.2-7.4) and degas it thoroughly by vacuum or by bubbling with an inert gas (e.g., argon) to prevent re-oxidation of thiols.

  • Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL using a desalting column or centrifugal filter unit (10 kDa MWCO).

  • Reducing Agent Preparation: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) at 10 mM in the conjugation buffer.

  • Reduction Reaction: Add a 10- to 20-fold molar excess of the TCEP solution to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal filter, washing with several volumes of degassed conjugation buffer. The resulting reduced antibody should be used immediately.

Protocol: Maleimide-Thiol Conjugation and Purification

This protocol outlines the conjugation of a maleimide-activated drug-linker to the reduced antibody.

  • Drug-Linker Preparation: Dissolve the Maleimide-PEG-Payload construct in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the drug-linker stock solution to the freshly prepared reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent like N-acetylcysteine can be added at a final concentration of 1 mM and incubated for 20 minutes.

  • Purification by Size-Exclusion Chromatography (SEC): Purify the ADC from unconjugated drug-linker, aggregates, and other small molecules using an SEC column (e.g., Sephadex G-25 or a pre-packed column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC, which will elute first. Monitor the elution profile using UV absorbance at 280 nm.

  • Concentration: Pool the relevant fractions and concentrate the purified ADC using a centrifugal filter unit. Determine the final protein concentration via UV-Vis spectrophotometry.

Protocol: Characterization of ADCs by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic payloads, allowing for the determination of the drug-to-antibody ratio (DAR).

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (optionally containing 5-10% isopropanol).

  • Sample Preparation: Dilute the purified ADC to a concentration of 1-2 mg/mL in Mobile Phase A.

  • Chromatography Conditions:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.

  • Data Analysis:

    • The chromatogram will show a series of peaks, with unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR (DAR=2, DAR=4, etc.), which are more hydrophobic and thus retained longer on the column.

    • Calculate the average DAR by integrating the area of each peak (An) corresponding to a specific drug load (n) and applying the following formula: Average DAR = Σ(An * n) / Σ(An)

Protocol: Characterization by LC/MS

Liquid Chromatography-Mass Spectrometry (LC/MS) is used to confirm the mass of the intact ADC and its subunits, providing definitive confirmation of successful conjugation.

  • Intact Mass Analysis (Native MS):

    • Chromatography: Use Size-Exclusion Chromatography (SEC) with an MS-compatible mobile phase (e.g., 50 mM Ammonium Acetate). This non-denaturing method helps keep the ADC intact.

    • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF). The resulting spectrum will show a distribution of charge states for each DAR species.

    • Deconvolution: Use deconvolution software to process the raw data and calculate the zero-charge mass for each species, confirming the mass of the antibody plus the corresponding number of drug-linkers.

  • Subunit Mass Analysis (Reduced MS):

    • Sample Preparation: Reduce the ADC sample with a reducing agent like DTT or TCEP to separate it into its light chains (LC) and heavy chains (HC).

    • Chromatography: Separate the reduced subunits using Reversed-Phase Liquid Chromatography (RP-LC).

    • Mass Spectrometry: Analyze the eluted chains by MS. This allows for confirmation of which subunits (LC or HC) the payload is attached to and provides a more accurate mass measurement of the individual conjugated chains.

Mechanism of Action and Cellular Fate

While the PEG linker's primary role is pharmacokinetic, it is integral to the overall mechanism of action of an ADC by ensuring the payload reaches the target cell.

Generalized Signaling Pathway for ADC-Mediated Cytotoxicity

The following diagram illustrates the journey of a PEGylated ADC from systemic circulation to the induction of apoptosis in a target cancer cell.

G Caption: Generalized mechanism of action for an ADC. node_circ 1. ADC in Circulation (PEG linker provides stability) node_bind 2. Receptor Binding (Antibody targets tumor antigen) node_circ->node_bind node_int 3. Internalization (Receptor-mediated endocytosis) node_bind->node_int node_endo Endosome node_int->node_endo node_lyso Lysosome (Acidic/Enzymatic Environment) node_endo->node_lyso node_release 4. Linker Cleavage & Payload Release node_lyso->node_release node_target 5. Payload Binds Intracellular Target (e.g., Microtubules, DNA) node_release->node_target node_signal 6. Damage Signaling Cascade node_target->node_signal node_apop 7. Apoptosis (Programmed Cell Death) node_signal->node_apop

Caption: Generalized mechanism of action for an ADC.

Conclusion and Future Perspectives

PEG-based linkers are a cornerstone of modern bioconjugation and drug delivery, offering a powerful and versatile method to enhance the therapeutic properties of drugs, particularly complex biologics like ADCs. By improving solubility, extending circulation half-life, and reducing aggregation, PEG linkers enable the development of more stable, safer, and effective therapeutics.

The field continues to evolve, with ongoing research focused on developing novel linker architectures, including cleavable linkers that respond to the specific tumor microenvironment and advanced PEG structures that offer even greater control over drug delivery and release. The careful and rational design of the PEG linker, optimized for each specific antibody-payload combination, will remain a critical factor in the success of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using NH2-PEG5-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the PROTAC, the POI, and the E3 ligase.[3] Poly(ethylene glycol) (PEG) linkers are frequently utilized in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for the systematic variation of linker length. The NH2-PEG5-C1-Boc linker is a versatile building block for PROTAC synthesis, featuring a 5-unit PEG chain to confer favorable physicochemical properties, a Boc-protected amine for sequential and controlled conjugation, and a terminal carboxylic acid group for coupling.

General Mechanism of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released to engage in another cycle of degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a PROTAC using the this compound linker. As a representative example, the synthesis of a BRD4-targeting PROTAC using the POI ligand JQ1 and the E3 ligase ligand pomalidomide is described.

Synthetic Workflow Overview

The synthesis is a multi-step process that involves the sequential coupling of the linker to the E3 ligase ligand, followed by deprotection and coupling to the POI ligand.

Synthesis_Workflow Start This compound + Pomalidomide Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate1 Intermediate 1 (Boc-protected) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 Intermediate 2 (Amine-TFA salt) Step2->Intermediate2 Step3 Step 3: Amide Coupling (JQ1-acid, HATU, DIPEA, DMF) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification

Caption: Synthetic workflow for a PROTAC using this compound.

Protocol 1: Synthesis of Pomalidomide-PEG5-NH-Boc (Intermediate 1)

This step involves the coupling of the carboxylic acid of the this compound linker to the amine of pomalidomide.

Materials:

  • This compound

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add pomalidomide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Pomalidomide-PEG5-NH-Boc (Intermediate 1).

Protocol 2: Boc Deprotection of Intermediate 1

This step removes the Boc protecting group to expose the primary amine for subsequent coupling.

Materials:

  • Pomalidomide-PEG5-NH-Boc (Intermediate 1)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in DCM.

  • Add TFA (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (Pomalidomide-PEG5-NH2) is often used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This final step couples the deprotected linker-E3 ligase ligand conjugate with the POI ligand, in this case, a carboxylic acid derivative of JQ1.

Materials:

  • Pomalidomide-PEG5-NH2 (Intermediate 2)

  • JQ1-COOH (a derivative of JQ1 with a carboxylic acid handle)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a separate flask, dissolve JQ1-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Representative Quantitative Data

The following table presents representative data for the synthesis of a PROTAC using a structurally similar Boc-protected PEG linker. These values can serve as a benchmark for the synthesis using this compound.

Compound/IntermediateMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
POI Ligand (e.g., JQ1-COOH)~4501001.0->98%
Linker-E3 Ligand (Pomalidomide-PEG5-NH-Boc)~6001501.170-80>95%
Final PROTAC~1050--40-50>98%

Biological Evaluation of PROTACs

Protocol 4: Determination of DC50 and Dmax by Western Blot

This protocol outlines the procedure for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein upon treatment with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Complete growth medium

  • Synthesized PROTAC

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

    • Allow cells to attach overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent and not exceed 0.1%.

    • Treat the cells with varying concentrations of the PROTAC for a set period (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them using RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and run the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control antibody.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the signal.

    • Perform densitometry analysis on the protein bands.

    • Normalize the target protein band intensity to the loading control for each sample.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Targeted Signaling Pathway Example: BRD4 Degradation

PROTACs targeting BRD4, a member of the BET family of proteins, have shown significant therapeutic potential in oncology. BRD4 is a key regulator of oncogenes such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 induces Degradation Proteasomal Degradation BRD4->Degradation Transcription Transcription BRD4->Transcription activates cMYC c-MYC Gene cMYC->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Cycle Cell Cycle Progression & Proliferation cMYC_Protein->Cell_Cycle

References

Application Notes and Protocols for the Boc Deprotection of NH2-PEG5-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in bioconjugation, peptide synthesis, and drug development.[1][2][3] Its widespread use is attributed to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1][3] This document provides a detailed protocol for the deprotection of NH2-PEG5-C1-Boc, a heterobifunctional linker containing a five-unit polyethylene glycol (PEG) spacer, to yield the corresponding primary amine. The PEG spacer enhances aqueous solubility and can reduce steric hindrance, making the resulting amine a valuable intermediate for further functionalization.

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in an organic solvent like dichloromethane (DCM). The deprotection mechanism is initiated by the protonation of the carbamate, which is followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to produce the free amine, usually as an ammonium salt.

Chemical Reaction Mechanism

The deprotection of the Boc group with TFA proceeds through the following steps:

  • Protonation: The carbamate oxygen is protonated by trifluoroacetic acid.

  • Loss of Tert-butyl Cation: The protonated intermediate is unstable and leads to the loss of a stable tert-butyl cation, forming a carbamic acid.

  • Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding TFA salt.

cluster_0 Boc Deprotection Mechanism Boc_Protected_Amine R-NH-Boc Protonated_Intermediate R-NH-Boc(H+) Boc_Protected_Amine->Protonated_Intermediate + TFA Carbamic_Acid R-NH-COOH Protonated_Intermediate->Carbamic_Acid - (CH3)3C+ Tert_Butyl_Cation (CH3)3C+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Amine_Salt R-NH3+ TFA- Free_Amine->Amine_Salt + TFA cluster_0 Protocol A: TFA Salt Formation A Dissolve this compound in anhydrous DCM B Cool solution to 0 °C A->B C Slowly add TFA (20-50% v/v) B->C D Warm to room temperature and stir for 1-4 hours C->D E Monitor reaction by TLC or LC-MS D->E F Concentrate under reduced pressure E->F G Precipitate product with cold diethyl ether F->G H Collect and dry the TFA salt G->H cluster_0 Protocol B: Free Amine Isolation A Complete steps 1-5 of Protocol A B Concentrate the reaction mixture A->B C Redissolve residue in DCM B->C D Neutralize with saturated NaHCO3 solution C->D E Extract with DCM D->E F Wash combined organic layers with brine E->F G Dry over Na2SO4 or MgSO4 F->G H Filter and concentrate to yield free amine G->H

References

Application Notes and Protocols for Boc Group Removal with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness in cleaving the carbamate bond cleanly and efficiently.[1][2]

This document provides detailed protocols and application notes for the removal of the Boc protecting group using TFA, including standard conditions, the use of scavengers to prevent side reactions, and appropriate work-up procedures.

Mechanism of Boc Deprotection with TFA

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate. The generally accepted mechanism involves the following steps:[1][3]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates to release carbon dioxide and the free amine.

  • Salt Formation: The resulting deprotected amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.

This reactive tert-butyl cation can cause unwanted side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan, methionine, tyrosine, and cysteine). The use of scavengers is crucial to trap this carbocation and prevent the formation of impurities.

Boc_Deprotection_Mechanism cluster_0 Mechanism of Boc Deprotection with TFA Boc-Amine R-NH-Boc Protonated_Boc R-NH-C(=O+H)-O-tBu Boc-Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - tBu+ Amine R-NH2 Carbamic_Acid->Amine - CO2 TFA_Salt R-NH3+ TFA- Amine->TFA_Salt + TFA tBu_cation tBu+ CO2 CO2 TFA TFA TFA_anion TFA-

Caption: Simplified mechanism of Boc deprotection by TFA.

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection with TFA

This table summarizes common conditions for the removal of the Boc group using TFA in the solvent dichloromethane (DCM). The choice of conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups.

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20-25%1 - 3 hoursRoom TemperatureA common and generally effective condition for many substrates.
50-55%30 minutesRoom TemperatureOffers faster deprotection and may be preferred for less sensitive substrates.
100% (Neat TFA)5 - 15 minutes0 °C to Room Temp.Very rapid deprotection, but carries a higher risk of side product formation.
2 equivalents10 minutes110-130 °CA rapid method using a phosphonium ionic liquid as the solvent.
Table 2: Common Scavengers for Boc Deprotection

The addition of scavengers is critical, especially in peptide synthesis, to prevent the alkylation of sensitive amino acid residues by the tert-butyl cation.

ScavengerTypical ConcentrationTarget Residues/Function
Water (H₂O)2.5% - 5%General scavenger for tert-butyl cations, particularly when sensitive residues are absent.
Triisopropylsilane (TIS)1% - 2.5%Effective in reducing trityl groups and preventing tryptophan alkylation.
Ethanedithiol (EDT)2.5%Protects cysteine and methionine from oxidation and alkylation.
Thioanisole5%Accelerates the deprotection of Arginine (Pmc) and scavenges cations.
Phenol5%Scavenges trityl groups.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase

This protocol describes a general procedure for the deprotection of a Boc-protected amine in solution.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (if required, see Table 2)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, cold (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (typically 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • If the substrate contains sensitive functional groups, add the appropriate scavenger (see Table 2).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50%).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product is the amine as its trifluoroacetate salt. For many applications, this salt can be used directly in the next step.

Work-up Option A: Aqueous Basic Wash

  • Dissolve the crude residue in DCM.

  • Carefully add saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Work-up Option B: Precipitation

  • Concentrate the reaction mixture to an oil.

  • Add cold diethyl ether to the residue to precipitate the amine trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Work-up Option C: Ion-Exchange Resin

  • Dissolve the crude TFA salt in a suitable solvent (e.g., methanol or DCM).

  • Add a basic ion-exchange resin (e.g., Amberlyst A21) and stir for 1-2 hours.

  • Filter off the resin and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the free amine.

Experimental_Workflow cluster_workflow General Workflow for Boc Deprotection A Dissolve Boc-protected substrate in DCM B Add Scavenger (if needed) A->B C Cool to 0 °C B->C D Slowly add TFA C->D E Warm to RT and Stir D->E F Monitor Reaction (TLC/LC-MS) E->F G Reaction Complete F->G H Concentrate in vacuo G->H I Crude Amine TFA Salt H->I J Work-up I->J K Purified Free Amine or TFA Salt J->K SPPS_Deprotection_Workflow cluster_spps Boc Deprotection in SPPS A Wash Peptide-Resin with DCM B Add TFA Cleavage Cocktail A->B C Agitate at Room Temperature B->C D Filter to Collect Filtrate C->D E Wash Resin with TFA and DCM D->E F Precipitate Peptide in Cold Ether E->F G Collect Peptide (Centrifugation/Filtration) F->G H Wash Peptide with Cold Ether G->H I Dry Peptide under Vacuum H->I

References

Application Notes and Protocols for Mild Acidic Cleavage of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions. While strong acids like neat trifluoroacetic acid (TFA) are effective, there is a growing need for milder cleavage conditions to accommodate sensitive substrates and promote greener chemical processes. These application notes provide an overview of various mild acidic conditions for Boc group cleavage, complete with detailed protocols and comparative data to guide researchers in selecting the optimal method for their specific application.

Mechanism of Acid-Catalyzed Boc Cleavage

The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate by an acid. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutene.[1]

Boc_Cleavage_Mechanism cluster_0 Boc Deprotection Pathway Boc_Protected_Amine Boc-Protected Amine (R-NHBoc) Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated_Intermediate->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert_Butyl_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene tert_Butyl_Cation->Isobutene - H+

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Data for Mild Acidic Boc Cleavage

The choice of acidic reagent for Boc deprotection is critical and depends on the substrate's sensitivity to acid, the presence of other functional groups, and the desired reaction conditions. The following tables summarize quantitative data for various mild acidic conditions.

Table 1: Boc Deprotection using p-Toluenesulfonic Acid (p-TsOH)

SubstrateReagent and ConditionsReaction TimeYield (%)Reference
N-Boc-benzylaminep-TsOH in Choline Chloride:p-TsOH (1:1) DES, RT10 min98[3]
N-Boc-L-Alanine methyl esterp-TsOH in Choline Chloride:p-TsOH (1:1) DES, RT10 min>98[3]
N-Boc-D-Alanine methyl esterp-TsOH in Choline Chloride:p-TsOH (1:1) DES, RT10 min>98
N-Boc-L-Leucine methyl esterp-TsOH in Choline Chloride:p-TsOH (1:1) DES, RT25 min68
N-Boc-Valine methyl esterp-TsOH in Choline Chloride:p-TsOH (1:1) DES, RT25 min63
Boc-protected amines (various)p-TsOH (2 equiv.), ball milling, solvent-free, RT10 minquantitative
Boc-protected cyclic imidep-TsOH (2.0 equiv.), isopropanol, 50-60 °C4-12 h91-95
Boc amino acids and peptide estersp-TsOH, toluene, microwave irradiation30 s8-96

Table 2: Boc Deprotection using Formic Acid

SubstrateReagent and ConditionsReaction TimeYield (%)Reference
General N-Boc derivativesNeat formic acidNot specifiedNot specified
Boc-peptide-OBut85% formic acidNot specifiedGood

Table 3: Boc Deprotection using Trimethylsilyl Iodide (TMSI)

SubstrateReagent and ConditionsReaction TimeYield (%)Reference
N-Boc derivatives (general)TMSI (1.2-1.5 equiv.), CHCl3 or MeCN, RTSeveral hours to overnightNot specified
N-Boc zwitterionic compoundsTMSI-mediatedNot specifiedHighly efficient

Table 4: Boc Deprotection using Other Mild Acidic Reagents

SubstrateReagent and ConditionsReaction TimeYield (%)Reference
N-Boc benzylamineOxalic acid in DES, RT30 min58
N-Boc benzylamineCitric acid in DES, 50 °CNot specifiedPoor
N-Boc amines (aromatic)Oxalyl chloride (3 equiv.), MeOH, RT3 h>70
N-Boc amines (various)Water, reflux (90-100 °C)<15 min to several hours90-97

Experimental Protocols

The following are detailed protocols for key mild acidic Boc deprotection methods.

Protocol 1: Boc Deprotection using p-Toluenesulfonic Acid (p-TsOH) in a Deep Eutectic Solvent (DES)

This protocol describes a green and efficient method for Boc deprotection at room temperature.

Materials:

  • N-Boc protected amine

  • Choline chloride

  • p-Toluenesulfonic acid monohydrate

  • Ethyl acetate

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and p-toluenesulfonic acid monohydrate in a 1:1 molar ratio and heating at 60-80 °C until a homogeneous liquid is formed. Cool to room temperature.

  • To 1 mL of the prepared DES in a round-bottom flask, add the N-Boc protected amine (1 mmol).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, add 5% aqueous sodium bicarbonate solution to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and rapid method for Boc deprotection.

Materials:

  • N-Boc protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane (e.g., 10 mL per mmol of substrate).

  • Add trifluoroacetic acid (e.g., 10-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 3: Boc Deprotection using Trimethylsilyl Iodide (TMSI)

TMSI offers a mild, non-hydrolytic method for Boc deprotection, which is particularly useful for sensitive substrates.

Materials:

  • N-Boc protected amine

  • Anhydrous chloroform (CHCl₃) or acetonitrile (MeCN)

  • Trimethylsilyl iodide (TMSI)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine in anhydrous chloroform or acetonitrile.

  • Add trimethylsilyl iodide (1.2-1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction may take from several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the workup typically involves quenching the reaction with a suitable reagent and purification of the product. The specific workup procedure may vary depending on the substrate.

Experimental Workflow and Decision Making

Choosing the appropriate mild acidic condition for Boc deprotection is a critical step in a synthetic sequence. The following diagram illustrates a general workflow and decision-making process.

Boc_Deprotection_Workflow cluster_workflow Workflow for Selecting a Boc Deprotection Method Start Start: Boc-Protected Substrate Assess_Sensitivity Assess Substrate Sensitivity to Strong Acids Start->Assess_Sensitivity Standard_Conditions Standard Conditions (TFA/DCM or HCl/Dioxane) Assess_Sensitivity->Standard_Conditions Not Sensitive Mild_Conditions Consider Milder Conditions Assess_Sensitivity->Mild_Conditions Sensitive Deprotection Perform Deprotection Standard_Conditions->Deprotection pTSA_Method p-TsOH based methods Mild_Conditions->pTSA_Method Green Chemistry Focus Formic_Acid_Method Formic Acid Mild_Conditions->Formic_Acid_Method Volatile Acid Needed TMSI_Method TMSI Mild_Conditions->TMSI_Method Non-hydrolytic conditions needed Other_Methods Other Mild/Green Methods (e.g., Thermal in Water) Mild_Conditions->Other_Methods Other Considerations pTSA_Method->Deprotection Formic_Acid_Method->Deprotection TMSI_Method->Deprotection Other_Methods->Deprotection Workup Workup and Purification Deprotection->Workup End End: Deprotected Amine Workup->End

Caption: Decision workflow for choosing a Boc deprotection method.

Conclusion

The selection of a mild acidic condition for Boc group cleavage is a crucial consideration in modern organic synthesis. This document provides a comparative overview of various methods, detailed experimental protocols, and a logical workflow to guide researchers in making an informed decision. By carefully considering the nature of the substrate and the desired reaction outcome, scientists can effectively deprotect Boc-protected amines while preserving the integrity of other sensitive functional groups, leading to higher yields and purer products in their synthetic endeavors.

References

Application Notes & Protocols: Conjugation of NH2-PEG5-C1-Boc to a Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or small molecule ligands, is a well-established strategy in drug development.[1][2][3] This modification can significantly improve the pharmacological properties of a therapeutic agent, including increasing its hydrodynamic size to reduce renal clearance, extending its circulating half-life, enhancing solubility, and shielding it from enzymatic degradation and the host's immune system.[1][2]

The NH2-PEG5-C1-Boc is a heterobifunctional linker containing a free primary amine (-NH2) at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other, separated by a 5-unit PEG spacer. This configuration allows for sequential conjugation reactions. This document provides a detailed protocol for the first stage of this process: conjugating the free amine of the PEG linker to available carboxyl groups on a target protein via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting conjugate will have the protein attached to the PEG linker, with the Boc-protected amine available for subsequent deprotection and conjugation to a second molecule of interest.

Overall Experimental Workflow

The process involves activating the carboxyl groups on the target protein, coupling the amine-terminated PEG linker, and then purifying and characterizing the final conjugate.

G cluster_prep Preparation & Activation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Characterization p_prep Protein Preparation (Buffer Exchange) reagent_prep Reagent Preparation (PEG Linker, EDC, NHS) activation Carboxyl Group Activation (EDC/NHS) reagent_prep->activation conjugation PEGylation Reaction (Protein-COOH + NH2-PEG) activation->conjugation quenching Quench Reaction conjugation->quenching purification Purification of Conjugate (Size-Exclusion Chromatography) quenching->purification analysis Characterization (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Overall workflow for protein PEGylation.

Chemical Reaction Scheme

The conjugation is a two-step process. First, EDC activates the protein's carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can react with the primary amine of the PEG linker but is also prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with the this compound linker to form a stable amide bond.

reaction_scheme Protein_COOH Protein-COOH Activated_Ester Protein-CO-O-Acylisourea (Unstable Intermediate) Protein_COOH->Activated_Ester +EDC EDC EDC NHS NHS PEG_NH2 H₂N-PEG₅-C₁-Boc NHS_Ester Protein-CO-NHS (Amine-Reactive Ester) Activated_Ester->NHS_Ester +NHS -EDC-urea Final_Conjugate Protein-CO-NH-PEG₅-C₁-Boc NHS_Ester->Final_Conjugate + H₂N-PEG-Boc -NHS

Caption: EDC/NHS chemistry for amine-to-carboxyl conjugation.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Specifications
Target Protein>95% purity, known concentration
This compound>95% purity
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Molecular biology grade
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular biology grade
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.5
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
Purification ColumnSize-Exclusion Chromatography (SEC) column suitable for protein size
Dialysis/Desalting ColumnsAppropriate Molecular Weight Cut-Off (MWCO)
Protocol 1: Protein Preparation (Buffer Exchange)
  • Objective: To exchange the protein into an amine-free buffer to prevent interference with the conjugation reaction.

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Use a desalting column or dialysis cassette with an appropriate MWCO for buffer exchange according to the manufacturer's protocol.

  • After buffer exchange, determine the final protein concentration using a standard protein assay (e.g., BCA or A280). Adjust the concentration to 1-10 mg/mL.

Protocol 2: EDC/NHS Conjugation
  • Objective: To covalently link the this compound to the target protein.

  • Note: EDC is moisture-sensitive. Equilibrate the reagent vial to room temperature before opening and prepare solutions immediately before use.

ParameterRecommended Value
Protein Concentration1-10 mg/mL
Molar Ratio (PEG:Protein)10:1 to 50:1 (optimization may be required)
Molar Ratio (EDC:Protein)20:1 to 100:1
Molar Ratio (NHS:Protein)50:1 to 250:1
Activation Time15-30 minutes at room temperature
Conjugation Time2 hours at room temperature or overnight at 4°C

Procedure:

  • In a reaction tube, add the prepared protein solution in Activation Buffer.

  • Prepare fresh solutions of EDC and NHS in cold Activation Buffer.

  • Add the required volume of EDC and NHS solutions to the protein solution to achieve the desired molar excess. Mix gently and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • While the activation reaction is proceeding, dissolve the this compound linker in the Coupling Buffer (PBS, pH 7.2-7.5).

  • Add the dissolved PEG linker to the activated protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using PBS if necessary. This pH is optimal for the reaction between the NHS-ester and the primary amine.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes. This will hydrolyze any remaining NHS esters.

Protocol 3: Purification of the PEGylated Conjugate
  • Objective: To separate the PEGylated protein from unreacted protein, excess PEG linker, and reaction byproducts. Size-Exclusion Chromatography (SEC) is the primary method used for this separation due to the increase in the conjugate's hydrodynamic radius.

Procedure:

  • Equilibrate an SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

  • Concentrate the quenched reaction mixture if necessary using a centrifugal filter device.

  • Load the concentrated sample onto the equilibrated SEC column.

  • Run the chromatography at a pre-determined flow rate (e.g., 0.5-1.0 mL/min).

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger size.

  • Pool the fractions containing the purified PEGylated conjugate.

  • Analyze the collected fractions by SDS-PAGE to confirm separation and purity.

Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and assess the purity and integrity of the final product.

G cluster_product cluster_methods cluster_outputs Product Protein-PEG-Boc SDSPAGE SDS-PAGE Product->SDSPAGE SEC_HPLC SEC-HPLC Product->SEC_HPLC MassSpec Mass Spectrometry (MALDI-TOF / LC-MS) Product->MassSpec MassShift ✓ Increased Molecular Weight ✓ Purity Assessment SDSPAGE->MassShift PurityAgg ✓ Purity (%) ✓ Aggregate Quantification SEC_HPLC->PurityAgg DegreePEG ✓ Degree of PEGylation ✓ Mass Confirmation MassSpec->DegreePEG

References

Application Notes and Protocols for Amine-Reactive Conjugation of NH2-PEG5-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains can improve solubility, increase circulating half-life, and reduce immunogenicity. This document provides detailed protocols for the use of NH2-PEG5-C1-Boc, a heterobifunctional linker containing a terminal primary amine, a five-unit PEG spacer, and a Boc-protected amine.

The primary amine allows for conjugation to molecules via amine-reactive chemistry, such as reactions with N-hydroxysuccinimide (NHS) esters. The Boc (tert-butoxycarbonyl) protecting group on the other terminus provides a stable protecting group that can be removed under acidic conditions to reveal a primary amine for subsequent modification.[1][2] This bifunctionality makes this compound a versatile tool for developing complex bioconjugates and drug delivery systems.[3]

These application notes describe the fundamental principles and provide step-by-step protocols for the conjugation of amine-reactive molecules to the primary amine of this compound, followed by the deprotection of the Boc group.

Chemical Principles

The conjugation strategy involves two key chemical transformations: the reaction of an NHS ester with the primary amine of the PEG linker and the subsequent deprotection of the Boc group.

1. NHS Ester-Amine Coupling:

N-hydroxysuccinimide esters are highly reactive towards primary amines, forming stable amide bonds.[4][5] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate and the subsequent release of NHS as a leaving group. This reaction is most efficient at a pH range of 7.2 to 8.5.

2. Boc Deprotection:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection is an acid-catalyzed process that involves the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, yielding the free amine. Strong acids like trifluoroacetic acid (TFA) are commonly used for rapid and complete removal of the Boc group.

Experimental Protocols

Protocol 1: Conjugation of an NHS Ester-Activated Molecule to this compound

This protocol describes the general procedure for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye, a small molecule drug, or a crosslinker) to the primary amine of this compound.

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the Reaction Buffer to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved NHS ester-activated molecule to the this compound solution. The optimal molar ratio may need to be determined empirically.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours. Protect the reaction from light if using a light-sensitive molecule.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate by RP-HPLC. The choice of column and gradient will depend on the properties of the conjugate.

    • Collect fractions and analyze by mass spectrometry to identify the desired product.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry to detect the expected molecular weight.

    • Further characterization by NMR spectroscopy can also be performed.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the PEG conjugate to yield a free primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (approximately 10 mL per gram of conjugate) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

  • Deprotection Reaction:

    • Slowly add an excess of TFA (e.g., 10-20 equivalents) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Product Precipitation and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization:

    • Confirm the complete removal of the Boc group by mass spectrometry, observing the expected mass shift.

Data Presentation

The following tables provide a summary of expected quantitative data for the conjugation and deprotection reactions.

Table 1: Representative Reaction Parameters and Outcomes for NHS Ester Conjugation

ParameterValue
Molar Ratio (NHS Ester:PEG)3:1
Reaction Time2 hours
Reaction TemperatureRoom Temperature
pH7.5
Typical Yield70-90%
Purity (post-HPLC)>95%

Table 2: Mass Spectrometry Data for a Representative Conjugation and Deprotection

CompoundTheoretical Mass (m/z)Observed Mass (m/z)
This compound408.53408.55
Example NHS Ester250.20250.21
Boc-protected Conjugate641.70641.72
Deprotected Conjugate (TFA salt)541.60541.61

Visualization of Workflows and Pathways

G cluster_0 Conjugation Workflow prep Reagent Preparation (this compound & NHS Ester) react Conjugation Reaction (1.5-5x molar excess NHS ester) prep->react pH 7.5, RT, 1-2h quench Quench Reaction (Tris Buffer) react->quench purify Purification (RP-HPLC) quench->purify char1 Characterization (Mass Spectrometry) purify->char1

Caption: Experimental workflow for the conjugation of an NHS ester to this compound.

G cluster_1 Boc Deprotection Workflow dissolve Dissolve Boc-conjugate in DCM deprotect Add TFA (10-20 eq) dissolve->deprotect 0°C to RT, 1-2h evap Evaporate Solvent & excess TFA deprotect->evap precip Precipitate with Cold Diethyl Ether evap->precip isolate Isolate & Dry Product precip->isolate char2 Characterization (Mass Spectrometry) isolate->char2

Caption: Experimental workflow for the deprotection of the Boc group.

G cluster_2 Chemical Reaction Pathway peg H2N-PEG5-C1-NH-Boc conjugate R-NH-PEG5-C1-NH-Boc peg->conjugate + R-NHS Ester - NHS nhs R-NHS Ester deprotected R-NH-PEG5-C1-NH3+ TFA- conjugate->deprotected + TFA - CO2, - isobutylene

Caption: Overall chemical reaction pathway for conjugation and deprotection.

References

Application Notes and Protocols for NH2-PEG5-C1-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG5-C1-Boc is a heterobifunctional polyethylene glycol (PEG) linker that serves as a valuable tool in solid-phase peptide synthesis (SPPS) and bioconjugation. This linker features a Boc-protected amine on one end and a free amine on the other, connected by a 5-unit PEG chain. This structure allows for the strategic and controlled conjugation of peptides to other molecules, surfaces, or for the initiation of peptide synthesis from a PEGylated support. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides flexibility, which can be crucial for maintaining the biological activity of the peptide.[1][2][3]

These application notes provide an overview of the properties of this compound and detailed protocols for its use in SPPS and subsequent conjugation reactions.

Key Properties and Applications

The unique characteristics of this compound make it suitable for a variety of applications in research and drug development:

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[3][4] The PEG chain increases the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its circulation half-life.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker can significantly improve the solubility of hydrophobic peptides in aqueous solutions. Furthermore, the PEG chain can protect the peptide from enzymatic degradation.

  • Reduced Immunogenicity: The PEG linker can mask epitopes on the peptide surface, reducing the likelihood of an immune response.

  • Bioconjugation and Drug Delivery: this compound is an ideal linker for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells. It is also widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific target proteins.

  • Surface Modification: The linker can be used to attach peptides to solid surfaces, such as microarrays or nanoparticles, for various diagnostic and research applications. The PEG spacer minimizes steric hindrance and non-specific binding.

Data Presentation

ParameterTypical Value/RangeAnalysis MethodReference
Linker Incorporation Efficiency > 95%Ninhydrin Test / HPLCGeneral SPPS Knowledge
Peptide-PEG Conjugation Yield 70 - 95%RP-HPLC, SEC-HPLC
Purity of PEGylated Peptide > 95% (post-purification)RP-HPLC
Mass Accuracy < 0.01% deviationMALDI-TOF MS, ESI-MS
Increase in Hydrodynamic Radius Dependent on PEG lengthSize Exclusion Chromatography (SEC)

Experimental Protocols

The following protocols provide a general framework for the use of this compound in two primary applications: as a spacer for on-resin peptide synthesis and for the solution-phase conjugation to a synthesized peptide.

Protocol 1: On-Resin Peptide Synthesis using this compound as an Initial Spacer

This protocol describes the attachment of the this compound linker to a solid support, followed by standard Boc-SPPS.

Materials:

  • This compound linker

  • 2-Chlorotrityl chloride resin or similar carboxyl-functionalized resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (SPPS grade)

  • Piperidine (20% in DMF) for Fmoc deprotection (if starting with an Fmoc-protected amino acid)

  • Trifluoroacetic acid (TFA) (50% in DCM) for Boc deprotection

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Boc-protected amino acids

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Linker Attachment:

    • Dissolve this compound (2 eq.) and DIPEA (4 eq.) in DCM.

    • Add the solution to the swollen resin and shake for 2-4 hours at room temperature.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

    • Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Boc Deprotection of the Linker:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker.

    • Wash the resin with DCM (3x), neutralize with 10% DIPEA in DCM (2x), and wash again with DCM (3x).

  • Peptide Synthesis (Boc-SPPS):

    • Coupling: Dissolve the first Boc-protected amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 1-2 hours. Monitor the reaction with a Ninhydrin test.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

    • Washing and Neutralization: Wash with DCM (3x), neutralize with 10% DIPEA in DCM (2x), and wash with DCM (3x).

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative RP-HPLC.

    • Characterize the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Solution-Phase Conjugation of a Peptide to a Molecule using this compound

This protocol outlines the conjugation of a purified peptide (with a free N-terminal amine) to another molecule that has been pre-functionalized with one end of the this compound linker.

Materials:

  • Purified peptide with a free N-terminal amine

  • Molecule 'X' pre-activated with the Boc-protected end of the this compound linker (Boc-NH-PEG5-X)

  • Trifluoroacetic acid (TFA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU)

Procedure:

  • Deprotection of Boc-NH-PEG5-X:

    • Dissolve the Boc-NH-PEG5-X conjugate in DCM.

    • Add an excess of TFA and stir at room temperature for 1 hour to remove the Boc group.

    • Evaporate the solvent and TFA under reduced pressure. The resulting product is NH2-PEG5-X.

  • Conjugation Reaction:

    • Dissolve the purified peptide (1 eq.) and the deprotected NH2-PEG5-X (1.2 eq.) in anhydrous DMF or DMSO.

    • Add a coupling reagent (e.g., HATU, 1.2 eq.) and DIPEA (3 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by RP-HPLC.

  • Purification and Analysis:

    • Once the reaction is complete, purify the peptide-PEG-X conjugate by preparative RP-HPLC.

    • Characterize the final product by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the conjugate.

Visualizations

Experimental Workflow for On-Resin Peptide Synthesis

On_Resin_Synthesis cluster_ResinPrep Resin Preparation cluster_SPPS Boc-SPPS Cycle cluster_FinalSteps Final Steps Resin 2-Chlorotrityl Resin Swell Swell Resin in DCM Resin->Swell LinkerAttach Attach this compound (DIPEA, DCM) Swell->LinkerAttach Cap Cap Unreacted Sites LinkerAttach->Cap BocDeprotectLinker Boc Deprotection (50% TFA/DCM) Cap->BocDeprotectLinker Coupling Couple Boc-AA-OH (HBTU, DIPEA) BocDeprotectLinker->Coupling Start Synthesis Wash1 Wash (DMF, DCM) Coupling->Wash1 BocDeprotectAA Boc Deprotection (50% TFA/DCM) Wash1->BocDeprotectAA Wash2 Wash & Neutralize BocDeprotectAA->Wash2 Wash2->Coupling Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final AA Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by MS & HPLC Purification->Analysis

Caption: Workflow for SPPS using this compound as a resin linker.

Logical Relationship for Solution-Phase Conjugation

Solution_Phase_Conjugation cluster_Inputs Starting Materials cluster_Process Conjugation Process cluster_Output Final Product & Analysis Peptide Purified Peptide (with N-terminal NH2) Coupling Peptide-Linker Coupling (HATU, DIPEA) Peptide->Coupling BocPEGX Boc-NH-PEG5-MoleculeX Deprotection Boc Deprotection of Linker (TFA) BocPEGX->Deprotection Deprotection->Coupling Purification Purification (RP-HPLC) Coupling->Purification FinalProduct Peptide-PEG5-MoleculeX Analysis Characterization (HPLC, MS) FinalProduct->Analysis Purification->FinalProduct

Caption: Logical steps for conjugating a peptide using this compound.

References

Application of NH2-PEG5-C1-Boc in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1]

This document provides detailed application notes and protocols for the use of NH2-PEG5-C1-Boc, a heterobifunctional linker, in the development of ADCs. This linker features a five-unit PEG chain that offers a balance of hydrophilicity and length, a Boc-protected amine for sequential conjugation, and a terminal carboxylic acid (after deprotection of a suitable precursor or as part of the C1 spacer) for payload attachment. These protocols focus on a lysine-based conjugation strategy, one of the most established methods for ADC synthesis.[2][3]

Properties of this compound

The this compound linker is a valuable tool for ADC development due to its defined structure and versatile reactivity.

PropertyValueReference
Molecular Weight Varies based on the C1 spacer and protecting groupsN/A
PEG Units 5[4]
Terminal Functional Groups Boc-protected amine and a reactive group for payload attachment (e.g., carboxylic acid)[4]
Solubility Soluble in a range of organic solvents and aqueous buffers upon conjugation

Advantages of Using a PEG5 Linker in ADCs

The inclusion of a PEG5 spacer in an ADC linker provides several key advantages that can lead to an improved therapeutic profile. Shorter PEG linkers are known to contribute to better ADC stability.

AdvantageDescription
Enhanced Solubility The hydrophilic nature of the PEG chain improves the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby preventing aggregation.
Improved Pharmacokinetics The PEG linker creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.
Reduced Immunogenicity PEGylation can mask potential epitopes on the linker-payload complex, reducing the risk of an immune response against the ADC.
Controlled Drug-to-Antibody Ratio (DAR) The use of a heterobifunctional linker allows for a more controlled conjugation process, leading to a more homogeneous ADC product with a defined DAR.
Optimized Stability Shorter PEG linkers can offer a good balance between hydrophilicity and ADC stability in circulation.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an ADC using the this compound linker, a cytotoxic payload, and a monoclonal antibody via lysine conjugation.

Diagram: General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation Payload Cytotoxic Payload (with reactive group) Activated_Payload_Linker Payload-PEG5-NH-Boc Payload->Activated_Payload_Linker Amide Coupling Linker This compound Linker->Activated_Payload_Linker Deprotection TFA Treatment Activated_Payload_Linker->Deprotection Deprotected_Linker Payload-PEG5-NH2 Deprotection->Deprotected_Linker Activated_Linker Payload-PEG5-NHS ester Deprotected_Linker->Activated_Linker NHS Ester Activation Deprotected_Linker->Activated_Linker Antibody Monoclonal Antibody (Lysine residues) ADC Antibody-Drug Conjugate Antibody->ADC Activated_Linker->ADC Lysine Conjugation

Caption: Workflow for ADC synthesis using a heterobifunctional PEG linker.

Protocol 1: Conjugation of Cytotoxic Payload to this compound

This protocol describes the coupling of a cytotoxic payload containing a carboxylic acid group to the amine terminus of the PEG linker.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cytotoxic payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the solution of the activated payload to the this compound solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Payload-PEG5-NH-Boc conjugate by silica gel column chromatography.

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This protocol details the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.

Materials:

  • Payload-PEG5-NH-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Payload-PEG5-NH-Boc conjugate in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by washing with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Payload-PEG5-NH2.

Protocol 3: Activation of the Deprotected Payload-Linker and Conjugation to Antibody

This protocol describes the final step of conjugating the payload-linker construct to the antibody via lysine residues. This is a two-step process involving the activation of a carboxylic acid on the linker (if the "C1" part of the linker name refers to a precursor that yields a carboxylic acid) to an NHS ester, followed by reaction with the antibody.

Materials:

  • Payload-PEG5-NH2 (with a terminal carboxylic acid)

  • Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • EDC and Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Payload-Linker Conjugate:

    • Dissolve the Payload-PEG5-NH2 conjugate (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the payload-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated payload-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the ADC:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Quantitative Data Presentation

The length of the PEG linker significantly impacts the pharmacokinetic and cytotoxic properties of an ADC. While specific data for a PEG5 linker is not always available in comparative studies, the following tables summarize trends observed with short-chain PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Half-Life (t½)Area Under the Curve (AUC)
No PEGHighShortLow
PEG2ModerateIncreasedModerate
PEG4/PEG5 (Expected) Moderately Low Further Increased Moderately High
PEG8LowLongHigh
PEG12LowLongHigh
PEG24LowLongHigh

This table presents a qualitative summary based on published trends. Actual values are dependent on the specific antibody, payload, and experimental model.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerRelative IC50
No PEG+
Short PEG (e.g., PEG4/PEG5)++
Long PEG (e.g., PEG12/PEG24)+++

'+' indicates lower IC50 (higher potency), while '+++' indicates higher IC50 (lower potency). This trend can be payload and cell line dependent, with longer PEG chains sometimes leading to reduced in vitro potency due to steric hindrance.

Key Experimental Methodologies

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Procedure:

  • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-conjugated antibody control, and a free payload control.

  • Incubate for a period that allows for ADC internalization and cell death (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate the IC50 values from the dose-response curves.

Pharmacokinetic (PK) Study in Rodents

This study evaluates the circulation half-life and clearance rate of the ADC.

Procedure:

  • Administer a single intravenous dose of the ADC to a cohort of mice or rats.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).

  • Isolate plasma from the blood samples.

  • Quantify the concentration of the total antibody or conjugated ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Signaling Pathways and Mechanisms of Action

The linker itself does not directly participate in signaling pathways. Its role is to deliver the payload to the target cell, after which the payload exerts its cytotoxic effect. The following diagrams illustrate the general mechanism of action of an ADC and the signaling pathways commonly targeted.

Diagram: ADC Mechanism of Action

ADC_Mechanism cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2, TROP2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cytotoxicity Cytotoxicity (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity 5. Target Engagement Bystander_Cell Neighboring Tumor Cell Payload_Release->Bystander_Cell 6. Bystander Effect (for membrane-permeable payloads)

Caption: General mechanism of action of an antibody-drug conjugate.

Diagram: Simplified HER2 Signaling Pathway

The HER2 receptor is a common target for ADCs. Its activation leads to downstream signaling that promotes cell proliferation and survival.

HER2_Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation.

Diagram: Simplified TROP2 Signaling Pathway

TROP2 is another important ADC target, and its signaling is implicated in cancer cell growth and metastasis.

TROP2_Signaling TROP2 TROP2 PKC PKC TROP2->PKC RAS RAS TROP2->RAS RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Metastasis Invasion & Metastasis ERK->Metastasis

Caption: Simplified TROP2 signaling pathway in cancer.

Conclusion

The this compound linker is a versatile and valuable tool for the development of antibody-drug conjugates. Its defined PEG length offers a favorable balance of hydrophilicity and stability, contributing to improved pharmacokinetic properties and a potentially wider therapeutic window. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this linker in the synthesis and evaluation of novel ADCs. Careful optimization of the conjugation strategy and thorough characterization of the resulting ADC are crucial for the successful development of these promising cancer therapeutics.

References

Application Notes and Protocols for NH2-PEG5-C1-Boc in Targeted Small Molecule Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NH2-PEG5-C1-Boc is a heterobifunctional linker designed for the targeted delivery of small molecules. This linker features a discrete five-unit polyethylene glycol (PEG) chain, which imparts favorable pharmacokinetic properties to the conjugated molecule. The terminal primary amine (NH2) allows for covalent attachment to a targeting moiety, such as an antibody or a small molecule ligand, while the Boc-protected amine provides a stable handle for conjugation to a therapeutic payload. The controlled length of the PEG chain offers a balance between increased solubility, reduced immunogenicity, and preserved biological activity of the conjugated entities.

The strategic incorporation of a PEG linker is a well-established method to enhance the therapeutic index of small molecule drugs. PEGylation can improve a drug's solubility and stability, prolong its circulation half-life, and reduce its clearance rate.[1] These benefits are crucial for optimizing drug exposure at the target site while minimizing off-target toxicity. This compound is particularly well-suited for applications in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linker chemistry is paramount for efficacy and safety.[2][3]

This document provides detailed protocols for the use of this compound in the targeted delivery of small molecules, with specific examples of its application with the chemotherapeutic agent SN-38 and the tyrosine kinase inhibitor Cabozantinib.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight351.44 g/mol [4]
AppearanceWhite to off-white solid or oil
SolubilitySoluble in DMSO, DCM, and other organic solvents[4]
Purity≥95%
StorageStore at -20°C, keep in dry and avoid sunlight

Table 2: Impact of PEGylation on Pharmacokinetic Parameters (Illustrative Data)

ParameterUnconjugated Small MoleculePEGylated Small Molecule ConjugateFold Change
Aqueous SolubilityLowHigh>100-fold
Plasma Half-life (t½)Minutes to hoursHours to days10 to 100-fold
Area Under the Curve (AUC)LowHigh10 to 50-fold
Renal ClearanceHighLowReduced
ImmunogenicityVariableReducedN/A

Note: The values presented in Table 2 are illustrative and can vary significantly depending on the specific small molecule, targeting moiety, and the overall construct of the conjugate.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound to Yield NH2-PEG5-C1-NH2

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • For applications where the TFA salt is acceptable, the crude product can be used directly after drying.

  • To obtain the free amine, dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO3 solution to neutralize the TFA. Caution: CO2 evolution may occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the deprotected NH2-PEG5-C1-NH2.

Protocol 2: Conjugation of a Small Molecule (e.g., Carboxylic Acid Derivative) to Deprotected NH2-PEG5-C1-NH2

This protocol outlines a general procedure for conjugating a small molecule containing a carboxylic acid to the newly exposed amine of the PEG linker via amide bond formation.

Materials:

  • NH2-PEG5-C1-NH2 (from Protocol 1)

  • Small molecule with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Purification supplies (e.g., silica gel for column chromatography or HPLC system)

Procedure:

  • Dissolve the small molecule in anhydrous DMF or DCM.

  • Add 1.1 equivalents of HATU and 2 equivalents of DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 1.0 equivalent of NH2-PEG5-C1-NH2 in anhydrous DMF or DCM.

  • Add the activated small molecule solution to the NH2-PEG5-C1-NH2 solution.

  • Let the reaction proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the resulting conjugate using an appropriate method, such as silica gel column chromatography or reverse-phase HPLC, to obtain the purified small molecule-PEG5-NH2 conjugate.

Protocol 3: Conjugation to a Targeting Moiety (e.g., Antibody)

This protocol provides a general method for conjugating the amine-terminated small molecule-PEG5 conjugate to a targeting antibody through its lysine residues.

Materials:

  • Purified small molecule-PEG5-NH2 conjugate

  • Targeting antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • A homobifunctional crosslinker such as Disuccinimidyl suberate (DSS) or a heterobifunctional crosslinker such as N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Desalting column

Procedure:

  • Equilibrate a desalting column with the reaction buffer (e.g., PBS, pH 7.4).

  • Dissolve the small molecule-PEG5-NH2 conjugate in the reaction buffer.

  • Activate the antibody by reacting it with the chosen crosslinker according to the manufacturer's instructions. This will introduce a reactive group on the antibody that can couple with the amine group of the PEG linker.

  • Remove excess crosslinker from the activated antibody using the desalting column.

  • Immediately add the small molecule-PEG5-NH2 conjugate to the activated antibody solution. The molar ratio of the conjugate to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Allow the conjugation reaction to proceed at room temperature or 4°C for a specified time (typically 1-4 hours).

  • Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unconjugated drug-linker and other impurities.

  • Characterize the purified ADC for DAR, purity, and biological activity.

Application Examples

Targeted Delivery of SN-38 for Cancer Therapy

SN-38 is the active metabolite of the chemotherapy drug irinotecan and a potent topoisomerase I inhibitor. Its clinical use is limited by poor solubility and severe side effects. Conjugating SN-38 to a targeting antibody via the this compound linker can improve its therapeutic index.

Workflow:

  • Synthesize a derivative of SN-38 with a reactive group suitable for conjugation to the Boc-protected end of the linker.

  • Couple the SN-38 derivative to this compound.

  • Deprotect the Boc group as described in Protocol 1.

  • Conjugate the SN-38-PEG5-NH2 to a tumor-targeting antibody (e.g., anti-Trop-2) as described in Protocol 3.

  • The resulting ADC will circulate in the bloodstream, and the antibody will bind to the target antigen on cancer cells.

  • The ADC-antigen complex is internalized via endocytosis.

  • Inside the lysosome, the linker is cleaved (if a cleavable linker is used) or the antibody is degraded, releasing the SN-38 payload.

  • The released SN-38 inhibits topoisomerase I, leading to DNA damage and apoptosis in the cancer cell.

Signaling Pathway: The released SN-38 payload acts in the nucleus to inhibit Topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during the S-phase of the cell cycle. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

SN38_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_nucleus ADC SN-38-PEG5-Antibody (ADC) Receptor Target Antigen (e.g., Trop-2) ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking SN38 Released SN-38 Lysosome->SN38 Payload Release TopoI Topoisomerase I SN38->TopoI Inhibition Nucleus Nucleus DNA_damage DNA Double-Strand Breaks TopoI->DNA_damage Causes Apoptosis Apoptosis DNA_damage->Apoptosis Induces

Caption: ADC internalization and SN-38-mediated apoptosis pathway.

Targeted Delivery of Cabozantinib for Anti-Angiogenesis and Tumor Growth Inhibition

Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL. It is used to treat various cancers. By conjugating cabozantinib to a targeting moiety, its delivery can be directed to the tumor microenvironment, potentially increasing its efficacy and reducing systemic side effects.

Workflow:

  • A derivative of cabozantinib with a suitable functional group for conjugation is synthesized.

  • The cabozantinib derivative is conjugated to this compound.

  • The Boc group is removed.

  • The cabozantinib-PEG5-NH2 is conjugated to a targeting ligand that recognizes a specific receptor on tumor or endothelial cells.

  • The conjugate binds to its target and is internalized.

  • The released cabozantinib inhibits multiple RTKs, leading to the downregulation of key signaling pathways.

Signaling Pathway: Cabozantinib exerts its anti-tumor effects by inhibiting multiple RTKs involved in tumor growth, angiogenesis, and metastasis. By blocking VEGFR2, it inhibits angiogenesis. Inhibition of MET and AXL disrupts signaling pathways that promote cell proliferation, survival, and invasion. The downstream effects include the inhibition of the PI3K/AKT/mTOR and MAPK pathways.

Cabozantinib_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_effects Cellular Effects Cabozantinib Cabozantinib VEGFR2 VEGFR2 Cabozantinib->VEGFR2 Inhibits MET MET Cabozantinib->MET Inhibits AXL AXL Cabozantinib->AXL Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Regulates MET->PI3K_AKT MAPK RAS/RAF/MEK/ERK (MAPK) Pathway MET->MAPK Invasion Invasion/Metastasis MET->Invasion Regulates AXL->PI3K_AKT AXL->Invasion Regulates Proliferation Cell Proliferation PI3K_AKT->Proliferation Regulates Survival Cell Survival PI3K_AKT->Survival Regulates MAPK->Proliferation Regulates

Caption: Cabozantinib's mechanism of action via RTK inhibition.

PROTAC Development Workflow

This compound can also be employed as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Workflow POI_Ligand Target Protein (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC PEG_Linker This compound PEG_Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General workflow for PROTAC synthesis and mechanism of action.

References

Application Notes and Protocols for Ternary Complex Formation with a BRD4-Degrading PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

The linker component is not merely a spacer but plays a crucial role in the stability and geometry of the ternary complex, thereby influencing the efficiency and selectivity of protein degradation.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[]

This document provides a detailed experimental framework for the synthesis and characterization of a hypothetical PROTAC, herein named HypotheticalPROTAC-1 (HP-1) , which utilizes the NH2-PEG5-C1-Boc linker. HP-1 is designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. HP-1 incorporates the well-established BRD4 inhibitor, (+)-JQ1 , as the target-binding ligand ("warhead") and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.

These application notes will guide researchers through the synthesis of HP-1 and the subsequent biophysical and cellular assays to characterize the formation and activity of the BRD4-HP-1-CRBN ternary complex.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

The signaling pathway for HP-1-mediated BRD4 degradation is initiated by the formation of the ternary complex. This proximity, induced by HP-1, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. A key downstream effect of BRD4 degradation is the suppression of the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells.

PROTAC_Mechanism BRD4 BRD4 (Target Protein) cMYC c-MYC Downregulation BRD4->cMYC Promotes transcription Ternary_Complex BRD4-HP-1-CRBN BRD4->Ternary_Complex Binds to JQ1 moiety HP1 HP-1 (PROTAC) HP1->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds to Pomalidomide moiety Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Apoptosis Apoptosis cMYC->Apoptosis Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Poly_Ub_BRD4->Proteasome Recognition

PROTAC-mediated degradation of BRD4.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of HP-1 is depicted below. It encompasses the chemical synthesis of the PROTAC molecule, followed by a series of biophysical and cellular assays to validate its ability to form a ternary complex and induce target degradation.

Experimental_Workflow Synthesis HP-1 Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biophysical Biophysical Characterization Purification->Biophysical Cellular Cellular Assays Purification->Cellular SPR Surface Plasmon Resonance (SPR) Biophysical->SPR ITC Isothermal Titration Calorimetry (ITC) Biophysical->ITC DataAnalysis Data Analysis & Interpretation SPR->DataAnalysis ITC->DataAnalysis WesternBlot Western Blot (BRD4 Degradation) Cellular->WesternBlot Viability Cell Viability Assay (IC50) Cellular->Viability WesternBlot->DataAnalysis Viability->DataAnalysis

Overall experimental workflow for HP-1.

Experimental Protocols

Protocol 1: Synthesis of HypotheticalPROTAC-1 (HP-1)

This protocol outlines the modular synthesis of HP-1 via amide bond formation.

Step 1: Coupling of (+)-JQ1-acid with this compound

  • Dissolve (+)-JQ1-acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield JQ1-PEG5-C1-Boc.

Step 2: Boc Deprotection

  • Dissolve the purified JQ1-PEG5-C1-Boc from Step 1 in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (JQ1-PEG5-C1-NH2) is often used in the next step without further purification.

Step 3: Final Amide Coupling with Pomalidomide-acid

  • Follow the procedure outlined in Step 1, using JQ1-PEG5-C1-NH2 (from Step 2) and Pomalidomide-acid as the coupling partners.

  • Purify the final PROTAC (HP-1) by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding kinetics and affinity of the binary and ternary complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip CM5)

  • Recombinant human BRD4 (bromodomain 1) protein

  • Recombinant human CRBN/DDB1 protein complex

  • HP-1 (dissolved in DMSO and diluted in running buffer)

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of BRD4:

    • Immobilize recombinant BRD4 protein onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.

  • Binary Interaction Analysis (HP-1 and BRD4):

    • Inject a series of concentrations of HP-1 over the immobilized BRD4 surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections if necessary.

  • Binary Interaction Analysis (HP-1 and CRBN):

    • Immobilize the CRBN/DDB1 complex on a separate flow cell.

    • Inject a series of concentrations of HP-1 over the immobilized CRBN surface.

  • Ternary Complex Formation:

    • Inject a constant concentration of CRBN/DDB1 complex over the immobilized BRD4 surface to form the binary BRD4-CRBN complex (this interaction is expected to be weak or non-existent in the absence of the PROTAC).

    • In separate experiments, pre-incubate a constant concentration of CRBN/DDB1 with varying concentrations of HP-1 before injecting the mixture over the immobilized BRD4 surface.

    • The formation of the ternary complex will result in a significant increase in the SPR signal compared to the binary interactions.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (KD) for the binary and ternary interactions.

Protocol 3: Cellular Assay for BRD4 Degradation by Western Blot

This protocol is used to quantify the reduction in BRD4 protein levels in cells treated with HP-1.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, HEK293T)

  • HP-1

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against BRD4

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of HP-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-BRD4 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Determine the DC50 (the concentration of HP-1 that causes 50% degradation of BRD4) and Dmax (the maximum percentage of degradation).

Data Presentation

The following tables present hypothetical data for HP-1, which are representative of typical results obtained for a potent BRD4-degrading PROTAC.

Table 1: Biophysical Characterization of HP-1 Interactions

InteractionTechniqueKD (nM)ka (1/Ms)kd (1/s)
HP-1 + BRD4SPR501.5 x 1057.5 x 10-3
HP-1 + CRBNSPR2508.0 x 1042.0 x 10-2
BRD4-HP-1-CRBNSPR153.0 x 1054.5 x 10-3
BRD4-HP-1-CRBNITC20--

Table 2: Cellular Activity of HP-1

Cell LineAssayParameterValue
HeLaWestern BlotDC5025 nM
HeLaWestern BlotDmax>95%
HeLaCell ViabilityIC5050 nM
HEK293TWestern BlotDC5030 nM
HEK293TWestern BlotDmax>90%
HEK293TCell ViabilityIC5065 nM

These tables provide a clear and concise summary of the quantitative data, allowing for easy comparison of the binding affinities and cellular efficacy of the PROTAC. The positive cooperativity in ternary complex formation is evident from the lower KD of the ternary complex compared to the binary interactions. The low nanomolar DC50 and high Dmax values indicate potent cellular degradation of BRD4, which correlates with a reduction in cell viability (IC50).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with NH2-PEG5-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on issues leading to low yield when utilizing the NH2-PEG5-C1-Boc linker.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly low yields in our PROTAC synthesis after the amide coupling step with the this compound linker. What are the potential causes?

A1: Low yields in PROTAC synthesis involving the this compound linker can stem from several factors throughout the synthetic workflow. The primary areas to investigate are the Boc deprotection step, the amide coupling reaction itself, and the purification process. Incomplete deprotection of the Boc group can lead to a significant portion of the linker being unreactive. During the amide coupling, issues such as steric hindrance, suboptimal coupling-reagent choice, or unfavorable reaction conditions can drastically reduce yield. Finally, the inherent flexibility and hydrophilicity of the PEG linker can introduce challenges in purification, leading to product loss.

Q2: How can we confirm complete Boc deprotection of the this compound linker before proceeding to the coupling reaction?

A2: Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a frequent cause of low yield, as it leaves the primary amine unavailable for reaction. To ensure complete deprotection, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful deprotection will show the disappearance of the starting material (Boc-protected linker) and the appearance of the deprotected amine. It is also advisable to perform a co-evaporation with a solvent like dichloromethane (DCM) multiple times after the initial acid removal (e.g., trifluoroacetic acid - TFA) to ensure all residual acid is eliminated, as it can interfere with the subsequent coupling reaction.

Q3: Which coupling reagents are most effective for amide bond formation with PEGylated amines like the deprotected NH2-PEG5-C1 linker?

A3: The choice of coupling reagent is critical for achieving high yields in amide bond formation with PEG linkers. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU (Hexamethylfluorophosphate Benzotriazole Tetramethyl Uronium) are commonly used and have demonstrated high efficiency. The selection between these and other reagents can depend on the specific substrates and potential for side reactions. It is often beneficial to screen a few coupling reagents to determine the optimal choice for your specific PROTAC synthesis.

Q4: We are observing a complex mixture of products and unreacted starting materials after our coupling reaction. What are the best strategies for purifying a PROTAC with a PEG linker?

A4: The purification of PROTACs containing flexible and hydrophilic PEG linkers can be challenging. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for this purpose. The hydrophobicity differences between the desired PROTAC, unreacted starting materials, and byproducts allow for effective separation. It is important to optimize the gradient of the mobile phase (typically a mixture of water and acetonitrile with an additive like TFA) to achieve the best resolution.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yield in PROTAC synthesis with the this compound linker.

Problem Potential Cause Recommended Solution
Low Yield After Boc Deprotection Incomplete reaction.Monitor the reaction closely using TLC or LC-MS until the starting material is fully consumed. Consider extending the reaction time or using a slight excess of deprotecting agent (e.g., TFA).
Residual acid interfering with subsequent steps.After quenching the reaction, perform multiple co-evaporations with a suitable solvent like DCM to ensure complete removal of the acid.
Low Yield After Amide Coupling Inefficient coupling reagent.Screen different coupling reagents such as HATU, HBTU, or others to find the most effective one for your specific substrates.
Steric hindrance from the bulky Boc group (if deprotection was incomplete) or the PEG chain.Ensure complete Boc deprotection. If steric hindrance from the PEG chain is suspected, consider optimizing the reaction temperature or using a longer reaction time.
Suboptimal reaction conditions (e.g., base, solvent, temperature).Systematically optimize reaction parameters. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial. Anhydrous conditions are also essential.
Product Loss During Purification Co-elution of product with impurities.Optimize the RP-HPLC gradient and mobile phase composition to improve separation. A shallower gradient can often provide better resolution.
Product instability during purification.If the PROTAC is sensitive to the acidic conditions of the mobile phase (TFA), consider using a different additive or a different purification technique.
Poor recovery from the column.Ensure the column chemistry (e.g., C18, C8) is appropriate for your PROTAC. In some cases, a different stationary phase may improve recovery.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound linker in a suitable solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (typically a 1:1 ratio of DCM:TFA).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporation: Add DCM to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA. The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected Linker with a Carboxylic Acid-Containing Moiety
  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-containing moiety (e.g., your E3 ligase ligand or target protein binder) in an anhydrous solvent such as dimethylformamide (DMF). Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Dissolve the deprotected NH2-PEG5-C1 linker (as the TFA salt, 1.1 equivalents) in anhydrous DMF and add it to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.

Protocol 3: Purification of the Final PROTAC by RP-HPLC
  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and filter through a 0.22 µm syringe filter.

  • Column and Mobile Phases: Use a C18 reverse-phase column. The mobile phases are typically:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B. Inject the sample and elute using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for your PROTAC.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, as identified by UV absorbance and confirmed by LC-MS analysis.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with PEGylated Amines

Coupling Reagent Typical Equivalents Common Base Reported Yield Range Notes
HATU 1.1 - 1.5DIPEA60 - 90%Highly efficient, but can be more expensive. Good for sterically hindered substrates.
HBTU 1.1 - 1.5DIPEA50 - 85%A common and effective alternative to HATU.
EDC/HOBt 1.2 - 2.0DIPEA/NMM40 - 75%A more economical option, but may result in lower yields for challenging couplings.

Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start This compound deprotection TFA, DCM start->deprotection deprotected_linker Deprotected Linker (TFA salt) deprotection->deprotected_linker coupling Amide Bond Formation deprotected_linker->coupling moiety E3 Ligase Ligand (with COOH) activation Coupling Reagent, Base, DMF moiety->activation activated_moiety Activated Moiety activation->activated_moiety activated_moiety->coupling crude_protac Crude PROTAC coupling->crude_protac purification RP-HPLC crude_protac->purification pure_protac Pure PROTAC purification->pure_protac

Caption: A flowchart illustrating the key stages in PROTAC synthesis.

Androgen Receptor Signaling Pathway and PROTAC-Mediated Degradation

AR_Signaling_PROTAC Androgen Receptor Signaling and PROTAC Action cluster_0 Normal AR Signaling cluster_1 PROTAC-Mediated AR Degradation Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex Ternary_Complex AR-PROTAC-E3 Complex AR->Ternary_Complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element Nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth PROTAC AR-Targeting PROTAC PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Degradation->AR Prevents Signaling

Caption: The mechanism of PROTAC-induced degradation of the Androgen Receptor.

Technical Support Center: Addressing Steric Hindrance with the NH2-PEG5-C1-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the NH2-PEG5-C1-Boc linker in their experiments. This resource focuses on mitigating issues related to steric hindrance that can arise during the synthesis of bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

A1: The this compound linker is a heterobifunctional molecule featuring a terminal amine (NH2) group and a Boc-protected amine group, separated by a 5-unit polyethylene glycol (PEG) chain.[1] It is commonly used as a spacer in the synthesis of PROTACs and ADCs.[2][3] The PEG component enhances solubility and provides a flexible spacer to connect a target protein-binding ligand and an E3 ligase-recruiting moiety in PROTACs, or a cytotoxic payload to an antibody in ADCs.[4]

Q2: What is steric hindrance and how does the this compound linker help address it?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or intermolecular interaction.[5] In the context of bioconjugation, a linker that is too short can cause steric clashes between the two molecules being joined, preventing the formation of a stable complex. The this compound linker, with its 5-unit PEG chain, provides sufficient length and flexibility to overcome such steric hindrance, allowing for the efficient formation of the desired bioconjugate.

Q3: When is a shorter or longer PEG linker preferred over the PEG5 variant?

A3: The optimal linker length is highly dependent on the specific biological system. While a PEG5 linker often provides a good balance, shorter linkers (e.g., PEG2, PEG3) might be suitable for more compact systems. Conversely, longer linkers (e.g., PEG8, PEG12) may be necessary when conjugating particularly bulky molecules to ensure adequate separation and prevent steric clash. However, excessively long linkers can sometimes lead to reduced efficacy due to increased flexibility and potential for non-productive binding.

Q4: What are the key steps in using the this compound linker for conjugation?

A4: The general workflow involves two main steps. First, the Boc-protecting group is removed from one end of the linker under acidic conditions to reveal a primary amine. This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Second, the now deprotected amine and the free amine on the other end of the linker can be sequentially coupled to the desired molecules (e.g., a protein ligand and an E3 ligase ligand) using standard amide bond formation chemistries.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with the this compound linker.

Issue 1: Incomplete Boc Deprotection

Symptom: Analysis of the reaction mixture by TLC or LC-MS shows a significant amount of the Boc-protected starting material remaining after the deprotection step.

Potential Cause Recommended Solution & Protocol
Insufficient Acid Strength or Concentration The concentration of trifluoroacetic acid (TFA) may be too low. Increase the concentration of TFA in dichloromethane (DCM) to 20-50% (v/v). For resistant substrates, neat TFA can be used for a short duration. Protocol: Dissolve the Boc-protected linker in anhydrous DCM (0.1 M). Cool the solution to 0°C and add TFA (to the desired final concentration) dropwise. Stir at 0°C for 30 minutes, then warm to room temperature and monitor the reaction until completion (typically 1-2 hours).
Inadequate Reaction Time or Temperature The deprotection reaction may be slow at low temperatures. If the reaction is sluggish at 0°C, allow it to proceed at room temperature. For some substrates, gentle heating might be necessary, but this should be done with caution to avoid side reactions.
Steric Hindrance The bulky PEG chain can sometimes hinder the approach of the acid. Using a less sterically hindered acid or a co-solvent that can improve the solvation of the substrate might help.
Presence of Water Traces of water in the reaction can quench the acid. Ensure that all glassware is oven-dried and that anhydrous solvents are used.
Issue 2: Low Conjugation Yield

Symptom: After the coupling reaction, analysis shows a low yield of the desired bioconjugate and a significant amount of unreacted starting materials.

Potential Cause Recommended Solution & Protocol
Suboptimal Coupling Reagents or Conditions The choice of coupling reagent and reaction conditions is critical. For amide bond formation, use a reliable coupling agent like HATU or HBTU with a non-nucleophilic base such as DIPEA. Protocol: To a solution of the deprotected linker-amine (1 eq.) and the carboxylic acid-containing molecule (1.2 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3 eq.). Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
Steric Hindrance Between Conjugation Partners The this compound linker is designed to mitigate steric hindrance, but in some cases, the molecules being conjugated are exceptionally bulky. Consider using a longer PEG linker (e.g., NH2-PEG8-C1-Boc) to provide greater separation.
Incorrect pH for Amine Coupling The primary amine of the linker needs to be deprotonated to be nucleophilic. Ensure the reaction is carried out under basic conditions (pH 8-9) to facilitate the coupling reaction.
Degradation of Starting Materials Ensure the stability of your protein ligand and E3 ligase ligand under the reaction conditions. If they are sensitive to the coupling conditions, explore alternative, milder conjugation chemistries.

Data Presentation

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The following table summarizes hypothetical but representative data for a series of PROTACs targeting the BRD4 protein, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

This data illustrates that for this particular BRD4-targeting PROTAC, a PEG5 linker provides the optimal balance of flexibility and length, resulting in the most potent degradation of the target protein.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Linker
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound linker (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reaction: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA) (20-50% v/v) dropwise to the stirred solution.

  • Incubation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-2 hours).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Synthesis of a PROTAC using the Deprotected NH2-PEG5-C1-NH2 Linker

This protocol describes the coupling of a carboxylic acid-functionalized target protein ligand and a carboxylic acid-functionalized E3 ligase ligand to the deprotected PEG5 linker.

  • First Amide Coupling:

    • To a solution of the deprotected NH2-PEG5-C1-NH2 linker (1 equivalent) and the first carboxylic acid-containing molecule (e.g., target protein ligand, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the mono-functionalized linker by preparative HPLC.

  • Second Amide Coupling:

    • To the purified mono-functionalized linker (1 equivalent) and the second carboxylic acid-containing molecule (e.g., E3 ligase ligand, 1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for a PROTAC utilizing a PEG5 linker.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow Start Start: This compound Linker Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Coupling_1 First Amide Coupling (Target Ligand) Boc_Deprotection->Coupling_1 Purification_1 Purification 1 (HPLC) Coupling_1->Purification_1 Coupling_2 Second Amide Coupling (E3 Ligase Ligand) Purification_1->Coupling_2 Purification_2 Final Purification (HPLC) Coupling_2->Purification_2 Characterization Characterization (LC-MS, NMR) Purification_2->Characterization Biological_Assays Biological Evaluation (Western Blot, DC50/Dmax) Characterization->Biological_Assays End End: Active PROTAC Biological_Assays->End

Caption: A typical experimental workflow for PROTAC synthesis.

Troubleshooting Logic for Incomplete Boc Deprotection

Troubleshooting_Boc Start Incomplete Boc Deprotection Observed Check_Acid Check Acid Concentration and Freshness Start->Check_Acid Increase_TFA Increase TFA Concentration (20-50%) Check_Acid->Increase_TFA Low/Old Check_Temp Check Reaction Temperature Check_Acid->Check_Temp OK Recheck Re-evaluate Reaction Increase_TFA->Recheck Use_Neat_TFA Use Neat TFA (short duration) Use_Neat_TFA->Recheck Warm_to_RT Allow Reaction to Warm to Room Temperature Check_Temp->Warm_to_RT Too Low Check_Time Check Reaction Time Check_Temp->Check_Time OK Warm_to_RT->Recheck Check_Time->Use_Neat_TFA Still Incomplete Extend_Time Extend Reaction Time (monitor by LC-MS) Check_Time->Extend_Time Too Short Extend_Time->Recheck Success Complete Deprotection Recheck->Success Resolved

Caption: A logical guide to troubleshooting incomplete Boc deprotection.

References

Improving solubility and cell permeability of PROTACs with PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility and cell permeability of Proteolysis-Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs often have poor solubility and cell permeability?

PROTACs are large, complex heterobifunctional molecules, typically with molecular weights between 700 and 1200 Da.[1][2] This "molecular obesity" places them outside the chemical space defined by traditional drug-likeness guidelines like Lipinski's Rule of Five.[1][3] Their high molecular weight, large polar surface area, and numerous hydrogen bond donors and acceptors contribute to low aqueous solubility and poor passive diffusion across cell membranes.[4]

Q2: How do PEG linkers improve the solubility of PROTACs?

PEG linkers consist of repeating ethylene glycol units, which are hydrophilic. Incorporating these motifs into the PROTAC structure increases the overall water solubility of the molecule, making it more compatible with physiological environments and improving its behavior in aqueous assay buffers.

Q3: What is the impact of PEG linkers on cell permeability?

The effect of PEG linkers on cell permeability is complex. While they increase solubility, which is a prerequisite for absorption, they can also increase the polar surface area, potentially hindering membrane passage. However, PEG linkers can also promote the adoption of folded, "chameleon-like" conformations where intramolecular hydrogen bonds shield polar groups, reducing the solvent-accessible 3D polar surface area and facilitating membrane transit. The gauche effect of PEG-type linkers can favor these folded conformations over the more linear conformations often seen with alkyl linkers.

Q4: Is there an optimal length for a PEG linker?

There is no universally optimal PEG linker length; it is highly dependent on the specific target protein and E3 ligase pair. If a linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, if it's too long, it may lead to reduced efficacy due to an increased entropic penalty upon binding and the formation of non-productive complexes. The ideal length must be determined empirically for each PROTAC system by systematically testing a range of linker lengths.

Q5: What are the potential downsides of using PEG linkers?

Compared to more rigid alkyl-based linkers, PEG linkers can have reduced metabolic stability in vivo. The synthesis of monodisperse, high-purity PEG linkers can also be more challenging and costly. Additionally, an excessive number of PEG units can sometimes lead to decreased permeability.

Q6: What are some alternative linker strategies to improve PROTAC properties?

Besides flexible PEG linkers, other strategies include:

  • Alkyl-based Linkers: These are hydrophobic and synthetically accessible but may decrease aqueous solubility.

  • Rigid Linkers: Structures containing cycloalkanes (piperazine, piperidine), aromatic rings, or triazoles can enhance selectivity by pre-organizing the PROTAC into an active conformation. These can also improve metabolic stability and water solubility. For instance, replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to significantly improve cell permeability.

  • Cationic Rigid Linkers: Incorporating moieties like piperidine or piperazine can improve rigidity, water solubility, and cell permeability.

Troubleshooting Guide

This guide addresses common issues encountered when working with PROTACs and PEG linkers.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Aqueous Solubility High molecular weight and hydrophobicity of the overall PROTAC molecule.1. Incorporate PEG Linkers: Introduce or lengthen PEG chains in the linker to enhance hydrophilicity. 2. Formulation Optimization: Screen different delivery vehicles or use amorphous solid dispersions to improve solubility. 3. Test in Biorelevant Buffers: Assess solubility in simulated intestinal fluids (e.g., FaSSIF, FeSSIF), as solubility can be significantly higher than in simple buffers. This may suggest that co-administration with food could improve in vivo exposure.
Poor Cell Permeability Despite Good Solubility High Polar Surface Area (PSA): The PROTAC may exist in an extended conformation, exposing too many polar groups. Efflux Transporter Activity: The PROTAC may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp). Suboptimal Linker Length: The linker may not allow the PROTAC to adopt a membrane-permeable conformation.1. Optimize Linker Length: Systematically synthesize and test PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 units). Shorter linkers often result in more permeable compounds. 2. Perform Caco-2 Assay: This cell-based assay can identify if the PROTAC is a substrate for efflux pumps by calculating the efflux ratio. 3. Modify Linker Composition: Replace a portion of the PEG linker with an alkyl or aromatic group to balance hydrophilicity and lipophilicity. 4. Promote Intramolecular Hydrogen Bonding: Design linkers that encourage the formation of folded conformations to shield polarity.
Inconsistent Permeability Data (e.g., PAMPA vs. Caco-2) Assay Limitations: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion and is not recommended for PROTACs as it may not accurately predict cellular permeability. Active Transport/Efflux: Cell-based assays like Caco-2 account for both passive diffusion and active transport mechanisms, which can lead to different results compared to PAMPA.1. Prioritize Cell-Based Assays: Use Caco-2, MDCK, or LLC-PK1 assays for a more comprehensive and reliable assessment of PROTAC permeability. 2. Improve Assay Recovery: Low recovery in cell-based assays due to non-specific binding is a common issue. Using a transfer buffer containing BSA can significantly improve the recovery of PROTAC molecules. 3. Use a Panel of Assays: Combine data from multiple assays (e.g., Caco-2, NanoBRET Target Engagement) to get a clearer picture of both permeability and intracellular target engagement.
Low Degradation Efficacy (High DC₅₀) Inefficient Ternary Complex Formation: The linker length or composition may not allow for the optimal orientation of the target protein and E3 ligase. "Hook Effect": At high concentrations, the formation of non-productive binary complexes can inhibit the formation of the productive ternary complex.1. Vary Linker Length and Composition: Test a matrix of linkers with different lengths and chemical properties (PEG, alkyl, rigid). 2. Check for the Hook Effect: Perform a wide dose-response experiment. A bell-shaped curve is indicative of the hook effect. If observed, future experiments should focus on the optimal concentration range. 3. Change Linker Attachment Points: Altering where the linker connects to the two ligands can significantly impact ternary complex formation and degradation efficiency.

Quantitative Data Summary

The following tables summarize representative data on how PEG linker modifications can influence PROTAC properties.

Table 1: Effect of Linker Type and Length on PROTAC Permeability

PROTACLinker CompositionPermeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioReference(s)
PROTAC A 2-unit PEG0.4>10
PROTAC B 3-unit PEG0.02N/A
PROTAC C 1-unit PEG0.005N/A
PROTAC D Alkyl0.002N/A
PROTAC 14 PEG-based1.78.4
PROTAC 20b Alkyl-based0.35~1.0
PROTAC 20d PEG-basedLow>12

Note: Data is illustrative and compiled from different studies. Direct comparison requires identical experimental conditions. N/A = Not Available.

Table 2: Impact of Linker Length on Degradation Potency

PROTAC SystemLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference(s)
ERα Degrader 12>100<60
ERα Degrader 16<10>90
CRBN Homo-PROTAC 8 (PEG)OptimalHigh
BTK Degrader < 4 PEG unitsImpaired AffinityLow
BTK Degrader ≥ 4 PEG unitsPotentHigh

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are dependent on the specific PROTAC, target, and cell line.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • Methodology:

    • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

    • Prepare Donor Plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Add Compound: Once the solvent has evaporated, add the PROTAC solution to the donor wells.

    • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Papp: Use the concentrations and known parameters (well volume, membrane area, incubation time) to calculate the apparent permeability coefficient.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To evaluate the bidirectional permeability and potential for active efflux of a PROTAC across a monolayer of human intestinal cells.

  • Principle: Differentiated Caco-2 cells form a polarized monolayer that mimics the human intestinal epithelium. This assay measures the rate of transport from the apical (A) to basolateral (B) side and vice versa (B to A). An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate of efflux transporters.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on permeable filter supports in transwell plates and culture for ~21 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Compound Addition: Add the PROTAC solution to either the apical (for A→B measurement) or basolateral (for B→A measurement) chamber. Add fresh buffer to the receiving chamber.

    • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

    • Sampling & Quantification: Take samples from both the donor and receiver chambers at the end of the incubation period and quantify the PROTAC concentration using LC-MS/MS.

    • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficients for both directions and determine the efflux ratio.

Protocol 3: Western Blot for Protein Degradation Analysis

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 24 hours).

    • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or similar protein assay.

    • SDS-PAGE: Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to a vehicle-treated control.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protac Prepare PROTAC Stock Solution add_A Add PROTAC to Apical Side prep_protac->add_A add_B Add PROTAC to Basolateral Side prep_protac->add_B prep_cells Culture Caco-2 Cells (~21 days) prep_cells->add_A prep_cells->add_B incubate Incubate at 37°C add_A->incubate add_B->incubate quantify Quantify PROTAC by LC-MS/MS incubate->quantify calc_papp Calculate Papp (A→B, B→A) quantify->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux conclusion Determine Permeability & Efflux Potential calc_efflux->conclusion

Caption: Caco-2 permeability experimental workflow.

Troubleshooting_Logic start Start: PROTAC shows low degradation activity q_sol Is aqueous solubility sufficient? start->q_sol act_sol Action: - Add/Lengthen PEG linker - Test formulations q_sol->act_sol No q_perm Is cell permeability adequate? q_sol->q_perm Yes sol_no No sol_yes Yes act_sol->q_sol act_perm Action: - Optimize linker length - Run Caco-2 for efflux - Modify linker composition q_perm->act_perm No act_ternary Action: - Re-evaluate linker length - Change attachment points - Check for Hook Effect q_perm->act_ternary Yes (Issue is likely ternary complex) perm_no No perm_yes Yes act_perm->q_perm end Optimized PROTAC act_ternary->end

Caption: Troubleshooting logic for low-activity PROTACs.

References

Potential side reactions of the amine group in NH2-PEG5-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NH2-PEG5-C1-Boc

This guide provides troubleshooting for potential side reactions involving the primary amine group of this compound, a heterobifunctional linker commonly used in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their expected reactivity?

A1: this compound has two key functional groups. The primary amine (-NH2) is a strong nucleophile, designed to react with electrophiles like N-hydroxysuccinimide (NHS) esters, isothiocyanates, or aldehydes (via reductive amination) to form stable covalent bonds.[1][2] The other functional group is a tert-butoxycarbonyl (Boc) protected amine, which is stable under basic and nucleophilic conditions but is specifically designed to be removed under acidic conditions to reveal a second primary amine for subsequent reactions.[3][4]

Q2: My conjugation reaction with an NHS ester has a low yield. What are the most common side reactions?

A2: Low yields in NHS ester conjugations are frequently due to the hydrolysis of the NHS ester, a reaction that competes with the desired amine reaction.[5] This hydrolysis is accelerated at higher pH values. Additionally, if your target molecule contains other nucleophilic residues like serine, threonine, or tyrosine, side reactions can occur, although they are generally less favorable than the reaction with the primary amine.

Q3: I am observing multiple products in my reaction mixture. What could be the cause?

A3: The formation of multiple products can stem from several sources. If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction times), over-alkylation or over-acylation of your target molecule might occur. Steric hindrance around the amine can also lead to incomplete reactions or side product formation. It is also possible that other nucleophilic groups on your target molecule are reacting with the linker.

Q4: I suspect my Boc protecting group has been prematurely removed. What conditions can cause this?

A4: The Boc group is labile in the presence of strong acids. Exposure to acidic conditions, even mild ones for a prolonged period, can lead to its cleavage. While generally stable at neutral and basic pH, ensure that your reaction buffer or any pre-treatment steps are not acidic. Some purification methods, like reverse-phase chromatography using trifluoroacetic acid (TFA), can potentially cause some deprotection, especially with extended exposure.

Q5: Which buffers should I avoid when working with the primary amine group of this linker?

A5: When reacting the primary amine with an electrophile like an NHS ester, it is crucial to avoid buffers that contain primary amines themselves. Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with your linker for reaction with the activated molecule, significantly reducing your conjugation efficiency.

Data Presentation

Table 1: Influence of pH on Common Amine-Reactive Chemistries

Reactive ChemistryTarget GroupRecommended pH RangePotential Side Reactions outside Range
NHS Ester Primary Amine (-NH2)7.2 - 8.5Increased hydrolysis of NHS ester at pH > 8.5; Protonation and reduced reactivity of amine at pH < 7.2.
Imidoester Primary Amine (-NH2)8.0 - 10.0Side reactions and lower efficiency below pH 10.
Reductive Amination Primary Amine (-NH2)~6.0 - 7.5Inefficient imine formation at lower pH; potential side reactions at higher pH.

Table 2: Stability of the Boc Protecting Group

ConditionStabilityNotes
Strong Acids (e.g., TFA, HCl) LabileRapid cleavage is expected. This is the standard method for deprotection.
Aqueous Base (e.g., NaOH) StableThe Boc group is resistant to basic conditions.
Neutral pH (6.5-7.5) StableGenerally stable for typical reaction times and temperatures (e.g., 37°C).
Elevated Temperature (>80°C) Potentially LabileThermal lability can occur, though it typically requires temperatures higher than most bioconjugation reactions.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-Activated Molecule

This protocol outlines a standard method for conjugating the primary amine of the PEG linker to a molecule activated with an N-hydroxysuccinimide ester.

Materials:

  • This compound

  • NHS-activated molecule

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Anhydrous (dry) DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the NHS-activated molecule: Immediately before use, dissolve the NHS-activated molecule in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mg/mL).

  • Prepare the PEG linker: Dissolve the this compound in the reaction buffer.

  • Initiate the reaction: Add a 5 to 20-fold molar excess of the dissolved PEG linker to the NHS-activated molecule solution.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight. Protect from light if either component is light-sensitive.

  • Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purify the conjugate: Remove excess linker and byproducts by size-exclusion chromatography or another appropriate purification method.

Protocol 2: Quality Control - Kaiser Test for Primary Amines

The Kaiser test is a colorimetric method to detect the presence of primary amines. It can be used to confirm the successful removal of the Boc group or to troubleshoot reactions where the primary amine is consumed.

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Sample to be tested (e.g., on a solid support or in solution).

Procedure:

  • Place a small amount of the sample into a test tube.

  • Add 2-3 drops of each solution (A, B, and C).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color:

    • A deep blue or purple color indicates the presence of primary amines.

    • A yellow or colorless solution indicates the absence of primary amines.

Visualizations

G cluster_start Start: Low Conjugation Yield cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed check_reagents Are reagents (NHS-ester, Linker) fresh and properly stored? start->check_reagents check_buffer Is the reaction buffer amine-free (e.g., PBS, HEPES)? check_reagents->check_buffer Yes solution_reagents Use fresh reagents. Store desiccated at -20°C. check_reagents->solution_reagents No check_ph Is the buffer pH within the optimal range (7.2-8.5)? check_buffer->check_ph Yes solution_buffer Perform buffer exchange into an amine-free buffer. check_buffer->solution_buffer No solution_ph_high High pH (>8.5) increases hydrolysis. Lower pH to ~7.5. check_ph->solution_ph_high No (Too High) solution_ph_low Low pH (<7.2) protonates amine. Increase pH to ~7.5-8.0. check_ph->solution_ph_low No (Too Low) solution_concentration Increase reactant concentrations to favor bimolecular reaction. check_ph->solution_concentration Yes

Caption: Troubleshooting workflow for low yield in amine conjugation reactions.

G NHS_Ester R-NHS (Activated Molecule) Reaction_Mix Reaction Mixture (Aqueous Buffer, pH 7.2-8.5) NHS_Ester->Reaction_Mix Amine_Linker NH2-PEG-R' (Amine Linker) Amine_Linker->Reaction_Mix Desired_Product R-NH-PEG-R' (Stable Amide Bond) Reaction_Mix->Desired_Product Desired Reaction (Nucleophilic Attack by Amine) Side_Product R-COOH (Hydrolyzed/Inactive) Reaction_Mix->Side_Product Side Reaction (Hydrolysis by H2O)

Caption: Competing reaction pathways for an NHS ester in the presence of an amine.

References

Technical Support Center: Stability of PROTACs with NH2-PEG5-C1-Boc Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the stability assessment of Proteolysis Targeting Chimeras (PROTACs) that incorporate an NH2-PEG5-C1-Boc linker.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is stability a critical parameter for PROTACs?

Stability is paramount for a PROTAC's success as it directly impacts its therapeutic efficacy and safety profile. A PROTAC must be sufficiently stable to remain intact in circulation, reach its target tissue, and form the necessary ternary complex (Target Protein-PROTAC-E3 Ligase) to induce protein degradation.[1][2][3] Instability can lead to rapid clearance, off-target effects from degradation products, and misleading data in preclinical and clinical studies.[4][5]

Q2: What are the common stability assays for PROTACs?

The primary stability assays evaluate a PROTAC's resilience in both chemical and biological environments:

  • Chemical Stability: Assessed in aqueous buffers (e.g., PBS) at various pH values to determine susceptibility to hydrolysis. Thalidomide-based PROTACs, for instance, can suffer from hydrolysis in aqueous solutions.

  • Plasma Stability: Measures degradation in plasma, which contains various enzymes like esterases and amidases that can metabolize the PROTAC. This assay is crucial for predicting in vivo half-life.

  • Microsomal Stability: Uses liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, to assess Phase I metabolic stability. The liver is a primary site for drug metabolism.

Q3: What specific stability concerns are associated with PEG linkers?

Polyethylene glycol (PEG) linkers are widely used in PROTAC design to improve solubility and provide flexibility. However, they can also be metabolic liabilities. The ether bonds in the PEG chain can be susceptible to oxidative metabolism (O-dealkylation) by CYP enzymes in the liver. While PEG linkers have many benefits, their potential for reduced metabolic stability must be considered during design and testing.

Q4: How does the Boc protecting group on the this compound linker affect stability?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine.

  • Under physiological conditions (pH ~7.4): The Boc group is generally stable. It is resistant to hydrolysis under basic and neutral conditions and attack by most nucleophiles. Therefore, in standard chemical buffers and plasma, the Boc group itself is not a primary point of instability.

  • Under acidic conditions: The Boc group is readily cleaved. This is a consideration for oral drug delivery, where the PROTAC would be exposed to the highly acidic environment of the stomach. The deprotection would expose a primary amine, altering the molecule's properties.

Section 2: Experimental Protocols

Protocol 1: Chemical Stability Assessment in Phosphate-Buffered Saline (PBS)

This protocol assesses the intrinsic hydrolytic stability of the PROTAC.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in DMSO. Prepare PBS at pH 7.4.

  • Incubation: Dilute the PROTAC stock solution into pre-warmed PBS (37°C) to a final concentration of 1-5 µM. The final DMSO concentration should be ≤0.5%.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the aliquot.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: Plot the percentage of remaining PROTAC against time. Calculate the half-life (t½).

Protocol 2: Plasma Stability Assay

This assay determines the PROTAC's stability against enzymatic degradation in plasma.

Methodology:

  • Materials: Use pooled, heparinized plasma from the desired species (e.g., human, rat, mouse). A positive control compound known to be unstable in plasma (e.g., propantheline) should be included.

  • Preparation: Thaw plasma at 37°C. Prepare a 1 µM working solution of the PROTAC in plasma.

  • Incubation: Incubate the plate at 37°C. Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile (or methanol) with an internal standard.

  • Analysis: Centrifuge the samples at high speed. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

  • Data Analysis: Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time.

Protocol 3: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of the PROTAC to Phase I metabolism, primarily by CYP enzymes.

Methodology:

  • Materials: Use pooled liver microsomes from the desired species. An NADPH regenerating system is required as a cofactor.

  • Preparation: Prepare an incubation mixture containing phosphate buffer (pH 7.4), the PROTAC (typically 1 µM), and liver microsomes (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS.

  • Data Analysis: Determine the half-life (t½) and calculate the in vitro intrinsic clearance (Clint).

Section 3: Troubleshooting Guide

Problem 1: Rapid Degradation in Chemical Buffer (e.g., PBS)
  • Possible Cause: The PROTAC molecule possesses a chemically labile functional group (e.g., an ester, or a susceptible amide). Thalidomide-based PROTACs, for example, can undergo hydrolysis.

  • Troubleshooting Steps:

    • Confirm Structure: Re-verify the structure and purity of the synthesized PROTAC.

    • pH Profile: Test stability in buffers of varying pH (e.g., pH 5.0, 7.4, 9.0) to identify pH-dependent hydrolysis.

    • Structural Modification: If a specific labile group is identified, consider synthetic modifications to increase its stability (e.g., replacing an ester with a more stable amide).

Problem 2: High Instability in Plasma but Stable in PBS
  • Possible Cause: The PROTAC is likely being metabolized by plasma enzymes, such as hydrolases or esterases. Functional groups like esters, amides, and lactones are particularly susceptible.

  • Troubleshooting Steps:

    • Heat Inactivation: Repeat the plasma stability assay with heat-inactivated plasma. If stability improves, enzymatic degradation is confirmed.

    • Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed. This will pinpoint the "soft spot" in the molecule.

    • Linker Modification: The linker is often a site of metabolic instability. Consider rigidifying the linker or introducing groups that sterically hinder enzymatic attack. Replacing parts of the PEG chain with more stable moieties like piperazine rings has been shown to improve metabolic stability.

Problem 3: Fast Clearance in Liver Microsome Assays
  • Possible Cause: The PROTAC is a substrate for hepatic enzymes, most likely CYPs. The PEG linker is a potential site for oxidative metabolism.

  • Troubleshooting Steps:

    • Minus-Cofactor Control: Run the assay without the NADPH cofactor. If the compound is stable, it confirms NADPH-dependent (likely CYP-mediated) metabolism.

    • CYP Inhibition: Use specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify the specific enzyme(s) responsible for the metabolism.

    • Structural Modification: Modify the identified metabolic soft spot. For PEG linkers, this could involve deuteration at metabolically active sites or replacing ether oxygens with more stable groups.

Problem 4: Appearance of Unexpected Metabolites
  • Possible Cause: The PROTAC may be undergoing complex metabolic reactions or the Boc group could be cleaving under unexpected conditions.

  • Troubleshooting Steps:

    • Confirm Boc Stability: Analyze samples specifically for the de-Boc'd metabolite. While unlikely at physiological pH, certain enzymatic activities could potentially cleave the group.

    • Full Metabolite Profile: Conduct a comprehensive metabolite identification study in both plasma and microsomes to map the degradation pathways.

    • Re-evaluate Linker Strategy: If the linker is fragmenting in multiple places, a complete redesign with a more rigid or chemically robust linker may be necessary.

Section 4: Data Interpretation

Table 1: Representative Stability Data for a PEG-Linked PROTAC

This table shows example data to illustrate how stability results are typically presented.

Assay TypeMatrixTest Compound (PROTAC with this compound Linker)Control Compound
Chemical Stability PBS (pH 7.4)t½ > 24 hoursN/A
Plasma Stability Human Plasmat½ = 95 minPropantheline (t½ < 15 min)
Microsomal Stability Human Liver Microsomest½ = 25 minVerapamil (t½ ≈ 30 min)
  • Interpretation: The PROTAC is chemically stable but shows moderate degradation in plasma and relatively rapid degradation by liver microsomes, suggesting it is susceptible to enzymatic metabolism.

Table 2: Common Metabolites and Their Potential Sources
Observed MetabolitePotential Source / ReactionImplication
Cleavage between Warhead & LinkerAmide hydrolysisLinker attachment point is a "soft spot".
Cleavage within PEG chainOxidative O-dealkylationPEG chain is a metabolic liability.
De-Boc'd PROTACAcid-catalyzed or enzymatic cleavageLoss of protecting group, altered properties.
Hydroxylated PROTACCYP-mediated oxidationPhase I metabolism is occurring.

Section 5: Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Initial Stability Screening cluster_1 Phase 2: In Vitro Metabolic Stability cluster_2 Phase 3: Troubleshooting & Analysis A Synthesized PROTAC (this compound Linker) B Chemical Stability (PBS, pH 7.4) A->B C Plasma Stability Assay (Human, Rat, Mouse) B->C D Microsomal Stability Assay (Human, Rat, Mouse) B->D E Is PROTAC Stable? (t½ > 60 min) C->E D->E F Proceed to Further In Vitro/In Vivo Studies E->F Yes G Metabolite Identification (LC-HRMS) E->G No H Structural Modification (Linker Optimization) G->H H->A Re-synthesize & Re-test

Caption: General workflow for assessing the stability of a new PROTAC.

G cluster_0 Potential Degradation Sites PROTAC Warhead-(C=O)-NH-PEG5-CH2-NH-Boc --- E3 Ligand P1 Amide Hydrolysis PROTAC->P1 Site 1: Linker Amide Bond P2 Oxidative Metabolism (O-dealkylation) PROTAC->P2 Site 2: PEG Chain Ethers P3 Boc Deprotection (Acidic Conditions) PROTAC->P3 Site 3: Terminal Boc Group

Caption: Potential metabolic liabilities on a PROTAC with an NH2-PEG-C1-Boc linker.

G Start PROTAC shows high clearance in microsomal assay Q1 Is it stable in the '-NADPH' control? Start->Q1 A1 Degradation is NADPH-dependent (Likely CYP-mediated) Q1->A1 Yes A2 Degradation is NOT NADPH-dependent Q1->A2 No Q2 Run CYP inhibition assays to identify specific isoform(s) A1->Q2 A3 Consider non-CYP enzymes or inherent instability in assay matrix A2->A3 End Modify structure to block metabolic 'soft spot' Q2->End

References

Technical Support Center: Characterization of NH2-PEG5-C1-Boc Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the mass spectrometric analysis of NH2-PEG5-C1-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The abbreviated name suggests a polyethylene glycol derivative with five PEG units, a terminal amine (NH2), and a Boc-protected amine, likely separated by a single carbon (C1) linker. Assuming the structure H₂N-(CH₂CH₂O)₅-CH₂-NH-Boc, the calculated monoisotopic mass is 366.2366 u . Your observed mass should correspond to this neutral mass plus the mass of an adduct ion (e.g., H⁺, Na⁺, K⁺).

Q2: Which ionization technique, ESI or MALDI, is better for my compound?

Both techniques can be used, but they offer different advantages:

  • Electrospray Ionization (ESI): ESI is highly sensitive and compatible with liquid chromatography (LC-MS). However, it can produce multiply charged ions, which may complicate the spectrum.[1] It is also known to cause in-source fragmentation of the labile Boc protecting group.[2]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often the preferred method for analyzing PEGylated compounds as it typically generates singly charged ions, resulting in a simpler, more easily interpretable spectrum.[3][4] It is also a softer ionization technique, which can prevent the unwanted cleavage of the Boc group.[5]

Q3: What are the most common adducts I should expect to see in my mass spectrum?

Polyethylene glycol compounds have a high affinity for alkali metal ions. Besides the protonated molecule ([M+H]⁺), you should expect to see significant peaks corresponding to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. These can arise from trace contaminants in your sample, glassware, or solvents. Ammonium adducts ([M+NH₄]⁺) may also be observed, especially if ammonium salts are used in the mobile phase.

Q4: I see a series of peaks separated by approximately 44 Da. What does this mean?

This is a hallmark of polyethylene glycol analysis and indicates polydispersity . Commercial PEG reagents are not single, pure compounds but rather a mixture of polymer chains with a distribution of lengths. Each peak in the series represents a molecule with one more or one fewer ethylene glycol unit (C₂H₄O, mass ≈ 44.026 u). Your "this compound" is the most abundant species, but you will likely see signals for PEG4, PEG6, etc.

Q5: How does the Boc group affect the mass spectrum?

The tert-Butoxycarbonyl (Boc) group is thermally labile and prone to fragmentation during mass analysis. You may observe peaks corresponding to the neutral loss of isobutylene (56.0626 u) or the entire Boc group as C₅H₈O₂ (100.0524 u). This fragmentation is more common in ESI than in MALDI.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Signal or Very Low Intensity 1. Poor Ionization: The compound is not ionizing efficiently in the chosen solvent system. 2. Incorrect Instrument Settings: Cone voltage (ESI) or laser power (MALDI) is not optimized. 3. Sample Concentration Too Low: Insufficient material for detection.1. Modify Solvent: For ESI, try adding 0.1% formic acid to the mobile phase to promote protonation. Use high-purity solvents (e.g., LC-MS grade acetonitrile, water). 2. Optimize Settings: Lower the cone/fragmentor voltage in ESI to reduce fragmentation. Adjust laser power in MALDI to find the threshold for good signal without excessive fragmentation. 3. Concentrate Sample: Prepare a more concentrated solution of your analyte.
Spectrum Dominated by Salt Adducts ([M+Na]⁺, [M+K]⁺) Salt Contamination: Presence of sodium or potassium salts from buffers, glassware, or solvents.Desalt the Sample: Use a C18 ZipTip or similar solid-phase extraction method to remove salts before analysis. Always use high-purity, MS-grade solvents and fresh mobile phases.
Expected [M+H]⁺ is Absent, but Lower Mass Peaks are Present 1. In-Source Fragmentation: The Boc group is cleaving during ionization. 2. PEG Chain Degradation: High energy in the source is fragmenting the PEG backbone.1. Use Softer Ionization: Switch to MALDI if using ESI. If using ESI, reduce the fragmentor/cone voltage and source temperature. 2. Check for Contaminants: Ensure mobile phases are fresh. Using TFA can cause Boc cleavage even at low concentrations. Use formic acid instead.
Spectrum is Too Complex to Interpret Multiple Charging (ESI): The polydisperse sample is generating multiple charge states for each oligomer, causing overlapping peak series.Use a Charge-Stripping Agent: Post-column addition of an agent like triethylamine (TEA) can simplify ESI spectra by reducing multiple charging. Switch to MALDI: MALDI typically produces singly charged ions, which will greatly simplify the spectrum.

Data Presentation: Theoretical Masses

For a successful analysis, it is critical to know the theoretical m/z values for your target molecule and its potential adducts and fragments.

Table 1: Theoretical Monoisotopic Masses of this compound Adducts (Based on Neutral Formula: C₁₆H₃₄N₂O₇, Neutral Mass: 366.2366 u)

Ion SpeciesFormulaChargeTheoretical m/z
[M+H]⁺ [C₁₆H₃₅N₂O₇]⁺+1367.2439
[M+Na]⁺ [C₁₆H₃₄N₂O₇Na]⁺+1389.2258
[M+K]⁺ [C₁₆H₃₄N₂O₇K]⁺+1405.1998
[M+NH₄]⁺ [C₁₆H₃₈N₃O₇]⁺+1384.2704
[M+2H]²⁺ [C₁₆H₃₆N₂O₇]²⁺+2184.1256

Table 2: Common Neutral Losses Observed in MS/MS Fragmentation

Neutral Loss FragmentFormula of LossMass Lost (u)Origin
Isobutylene C₄H₈56.0626Boc Group
Boc Group C₅H₈O₂100.0524Boc Group
Ethylene Glycol Unit C₂H₄O44.0262PEG Backbone

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis

  • Solvent Preparation: Prepare a stock solution of your this compound conjugate at approximately 1 mg/mL in LC-MS grade 50:50 acetonitrile/water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Desalting (if necessary): If high salt adducts are anticipated, pass the working solution through a C18 ZipTip. Wet the tip with acetonitrile, equilibrate with 0.1% formic acid in water, load the sample, wash with 0.1% formic acid in water, and elute with 50-80% acetonitrile containing 0.1% formic acid.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an appropriate LC column (e.g., C18) for LC-MS analysis.

Protocol 2: Sample Preparation for MALDI-TOF-MS Analysis

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-Cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Prepare a 1 mg/mL stock solution of your conjugate in water or acetonitrile.

  • Spotting: On the MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution using the dried-droplet method. Allow the spot to air dry completely.

  • Analysis: Acquire the mass spectrum in positive ion mode. A reflector TOF analyzer is recommended for better mass accuracy and resolution.

Visualizations

Below are diagrams illustrating common workflows and relationships in the MS analysis of PEGylated conjugates.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Prepare Analyte Solution (1-10 µg/mL) Desalt Desalting (Optional) (e.g., C18 ZipTip) Prep->Desalt Ionization Ionization Source (ESI or MALDI) Desalt->Ionization Introduce Sample Analyzer Mass Analyzer (TOF, Orbitrap, etc.) Ionization->Analyzer Detector Detection Analyzer->Detector Spectrum Raw Mass Spectrum Detector->Spectrum Identify Identify Adducts ([M+H]+, [M+Na]+) Spectrum->Identify Check Check for Fragmentation (Loss of Boc, PEG units) Spectrum->Check PDI Analyze Polydispersity (44 Da Spacing) Spectrum->PDI

Caption: General workflow for MS analysis of this compound.

Troubleshooting_Logic Problem Observed Spectrum Issue Cause1 Polydispersity Problem->Cause1 Cause2 Salt Contamination Problem->Cause2 Cause3 In-Source Fragmentation Problem->Cause3 Effect1 Series of peaks (44 Da spacing) Cause1->Effect1 Effect2 High [M+Na]+, [M+K]+ Low [M+H]+ Cause2->Effect2 Effect3 Loss of 56/100 Da (Boc Group) Cause3->Effect3 Solution1 Expected Behavior (No action needed) Effect1->Solution1 Solution2 Desalt Sample (e.g., ZipTip) Effect2->Solution2 Solution3 Use Softer Ionization (Lower Voltage / Use MALDI) Effect3->Solution3

Caption: Logic diagram for troubleshooting common MS spectral issues.

References

Technical Support Center: Minimizing Off-Target Effects of Pomalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?

A1: The primary off-target effects of pomalidomide-based PROTACs stem from the pomalidomide moiety's inherent ability to bind to Cereblon (CRBN), an E3 ligase substrate receptor. This can lead to two main types of off-target degradation:

  • Degradation of Endogenous Neosubstrates: Pomalidomide can act as a "molecular glue," inducing the degradation of proteins that are not the intended target of the PROTAC. Well-known examples of these "neosubstrates" include the transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), and Casein Kinase 1α (CK1α).[1][2]

  • Degradation of Zinc Finger (ZF) Proteins: The phthalimide ring of pomalidomide can independently recruit various C2H2 zinc finger transcription factors for degradation.[1][3][4] This is a significant concern as ZF proteins play crucial roles in various cellular processes, and their unintended degradation can lead to long-term side effects.

Q2: How can the design of a pomalidomide-based PROTAC influence its off-target effects?

A2: A key design principle to minimize off-target effects is the point of linker attachment on the pomalidomide molecule. Research has shown that modifying the C5 position of the pomalidomide's phthalimide ring can create steric hindrance that disrupts the interaction with endogenous zinc-finger proteins, thereby reducing their degradation. In contrast, modifications at the C4 position do not typically provide the same benefit. Therefore, utilizing pomalidomide analogues with a C5 linker attachment is a recommended strategy to enhance on-target potency while minimizing off-target ZF protein degradation.

Q3: My PROTAC is degrading the target protein, but I'm concerned about off-target effects. What are the first steps to assess this?

A3: To get a broad view of your PROTAC's selectivity, a global proteomics study using mass spectrometry is highly recommended. This will provide an unbiased profile of all proteins that are downregulated upon treatment. It is advisable to use shorter treatment times (e.g., less than 6 hours) to distinguish between direct and indirect downstream effects. Additionally, employing a negative control PROTAC, which is incapable of binding either the target protein or CRBN, is crucial to confirm that the observed degradation is dependent on the formation of a productive ternary complex.

Q4: What is the "hook effect" and how does it relate to PROTAC experiments?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where high concentrations of the PROTAC lead to reduced degradation of the target protein, resulting in a bell-shaped curve. This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes (PROTAC:Target and PROTAC:CRBN) instead of the productive ternary complex (Target:PROTAC:CRBN) required for degradation. It is important to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax) and to avoid misleading results from using excessively high concentrations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High target degradation, but also significant cell toxicity. Off-target protein degradation: The PROTAC may be degrading essential proteins other than the intended target.Perform a global proteomics analysis to identify unintended degraded proteins. Pay close attention to known pomalidomide neosubstrates (e.g., IKZF1, IKZF3) and zinc finger proteins.
On-target toxicity: The degradation of the target protein itself may be toxic to the cells.Titrate the PROTAC to the lowest effective concentration that achieves desired degradation without significant toxicity.
No or low target protein degradation observed. Inefficient ternary complex formation: The PROTAC may not be effectively bridging the target protein and CRBN.Optimize the PROTAC's linker length and composition. Synthesize and test analogs with different linkers.
Low E3 ligase expression: The cell line used may have insufficient levels of CRBN.Confirm CRBN expression levels in your cell line using Western blotting or proteomics.
PROTAC instability: The PROTAC molecule may be unstable in the experimental conditions.Assess the chemical stability of your PROTAC in cell culture medium over the time course of your experiment using LC-MS.
Poor cell permeability: The PROTAC may not be efficiently entering the cells.Evaluate cell permeability using assays such as the Caco-2 permeability assay or competitive cellular engagement assays.
Inconsistent results between experiments. Variability in cell health and confluency: Differences in cell conditions can affect experimental outcomes.Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase during treatment.
Reagent variability: Inconsistent preparation of reagents can lead to variable results.Use fresh dilutions of the PROTAC for each experiment and ensure the consistency of all other reagents.

Quantitative Data Summary

The following table summarizes representative degradation data for known neosubstrates of pomalidomide. Note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions.

Neosubstrate Typical DC50 Range (nM) Typical Dmax (%) Reference
IKZF1 (Ikaros)1 - 50> 90
IKZF3 (Aiolos)1 - 50> 90
CK1α10 - 100> 80
ZFP9150 - 50050 - 80

Experimental Protocols

Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest and a loading control.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

Global Proteomics by Mass Spectrometry

This method provides an unbiased and comprehensive analysis of protein level changes across the proteome.

Procedure:

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins using specialized software. Compare protein abundance between PROTAC-treated and control samples to identify downregulated proteins.

NanoBRET™ Target Engagement Assay

This assay measures the formation of the Target:PROTAC:CRBN complex in live cells.

Procedure:

  • Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and a HaloTag®-CRBN fusion protein.

  • Cell Plating and Labeling: Plate the transfected cells and add the HaloTag® NanoBRET™ 618 Ligand (energy acceptor).

  • PROTAC Treatment: Add the PROTAC at various concentrations.

  • Signal Measurement: Measure the BRET signal, which is generated when the NanoLuc® donor and the HaloTag® acceptor are in close proximity due to ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC Pomalidomide-based PROTAC Target Target Protein (POI) PROTAC->Target Binds CRBN CRBN E3 Ligase PROTAC->CRBN Ub Ubiquitin Target->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Target_bound Target PROTAC_bound PROTAC Target_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound

Caption: Mechanism of action for a pomalidomide-based PROTAC.

Experimental_Workflow start Start: Synthesize PROTAC cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis (On-Target Degradation) lysis->western_blot proteomics Global Proteomics (MS) (Off-Target Analysis) lysis->proteomics data_analysis Data Analysis & Interpretation western_blot->data_analysis proteomics->data_analysis optimization PROTAC Optimization (e.g., linker modification) data_analysis->optimization optimization->start Iterate end End: Optimized PROTAC optimization->end Finalize

Caption: General experimental workflow for evaluating PROTAC efficacy and selectivity.

Troubleshooting_Logic start Experiment Start degradation_check Target Degradation? start->degradation_check toxicity_check Cell Toxicity? degradation_check->toxicity_check Yes check_controls Check Negative Controls & Permeability degradation_check->check_controls No proteomics Perform Global Proteomics toxicity_check->proteomics Yes success Success: On-Target Degradation without Toxicity toxicity_check->success No optimize_conc Optimize PROTAC Concentration proteomics->optimize_conc redesign Redesign PROTAC (e.g., C5-linker) optimize_conc->redesign check_controls->redesign

Caption: A logical workflow for troubleshooting common issues in PROTAC experiments.

References

Validation & Comparative

In Vitro Validation of Target Protein Degradation: A Comparative Guide to NH2-PEG5-C1-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of NH2-PEG5-C1-Boc-based PROTACs against alternative protein degradation technologies, supported by experimental data and detailed protocols.

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2] At the heart of one of the most promising TPD approaches, Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that dictates the efficacy and selectivity of these bifunctional molecules.[3] This guide provides an in-depth in vitro validation of target protein degradation with a focus on this compound, a widely used polyethylene glycol (PEG)-based PROTAC linker. We will objectively compare its performance with other alternatives and provide the necessary experimental frameworks for its evaluation.

The Central Role of the Linker in PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker is not merely a spacer but an active determinant of the PROTAC's properties, influencing the stability of the ternary complex, and ultimately, the efficiency of protein degradation.

The choice of linker, including its length, composition, and attachment points, is a critical parameter in PROTAC design. PEG linkers, such as those derived from this compound, are favored for their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.

Comparative Analysis of PROTAC Linkers and Alternative Technologies

The efficacy of a PROTAC is typically evaluated based on two key metrics:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

Impact of Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that the length of the linker has a profound impact on the degradation efficiency of a PROTAC. An optimal linker length is crucial for the productive formation of the ternary complex.

Linker TypeLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG9ERαVHL>50,000Moderate
PEG12ERαVHL~25,000Good
PEG16ERαVHLOptimalHigh
Alkyl12MetAP-2SCFVariableVariable
Alkyl>20MetAP-2SCFVariableVariable

Table 1: Influence of Linker Length on PROTAC Performance. This table summarizes data from studies on Estrogen Receptor alpha (ERα) and Methionine Aminopeptidase 2 (MetAP-2) PROTACs, illustrating the critical role of linker length in determining degradation potency and efficacy.

PROTACs vs. Molecular Glues: A Tale of Two Degraders

While PROTACs are bifunctional molecules that bring the target and E3 ligase together, molecular glues are smaller molecules that induce a conformational change in an E3 ligase, enabling it to recognize and degrade a new set of protein substrates.

FeaturePROTACsMolecular Glues
Mechanism Induce proximity between target and E3 ligaseInduce a conformational change in E3 ligase to recognize new targets
Structure Heterobifunctional (Target binder - Linker - E3 binder)Monovalent small molecule
Discovery Rational design is more straightforwardOften discovered through serendipity or phenotypic screening
Size Larger, may have cell permeability challengesSmaller, generally better pharmacokinetic properties

Table 2: Comparison of PROTACs and Molecular Glues. This table highlights the key differences between the two major classes of targeted protein degraders.

Experimental Protocols for In Vitro Validation

To rigorously assess the in vitro performance of a PROTAC synthesized with this compound, a series of well-established assays are employed.

Western Blotting for Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Ternary Complex Formation Assays

The formation of a stable ternary complex (Target-PROTAC-E3 Ligase) is a prerequisite for efficient degradation. Techniques like Surface Plasmon Resonance (SPR) and Homogeneous Time-Resolved Fluorescence (HTRF) are used to characterize this interaction.

Surface Plasmon Resonance (SPR) Protocol Outline:

  • Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding affinity.

  • Ternary Complex Analysis: Inject the target protein (or E3 ligase) with varying concentrations of the PROTAC over the immobilized partner to measure the kinetics and affinity of the ternary complex formation. The cooperativity of the complex can also be determined.

Ubiquitination Assays

These assays confirm that the PROTAC is inducing the ubiquitination of the target protein.

In Vitro Ubiquitination Assay Protocol Outline:

  • Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase, ubiquitin, ATP, and the purified target protein in a reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for the ubiquitination cascade to occur.

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight bands corresponding to poly-ubiquitination.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Re-initiates cycle

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow start PROTAC Synthesis (using this compound) cell_culture Cell Culture & PROTAC Treatment start->cell_culture ternary_assay Ternary Complex Assay (SPR/HTRF) start->ternary_assay ubiquitination_assay Ubiquitination Assay (In Vitro) start->ubiquitination_assay western_blot Western Blotting (Measure Degradation) cell_culture->western_blot data_analysis Data Analysis (DC50, Dmax, Binding Affinity) western_blot->data_analysis ternary_assay->data_analysis ubiquitination_assay->data_analysis conclusion Efficacy Evaluation data_analysis->conclusion

In Vitro Validation Workflow for PROTACs

Conclusion

The in vitro validation of target protein degradation is a critical step in the development of novel therapeutics like PROTACs. The this compound linker serves as a valuable component in the synthesis of PROTACs, with its PEG structure offering favorable physicochemical properties. However, as the provided data indicates, the optimal linker is target-dependent, and systematic evaluation of linker length and composition is paramount for maximizing degradation efficacy. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to design and execute their in vitro validation studies, ultimately accelerating the discovery and development of potent and selective protein degraders.

References

In Vivo Assessment of PROTACs with a PEG5 Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in clinical applications. A critical, yet often overlooked, component is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] This guide provides an objective comparison of PROTACs featuring a PEG5 linker against alternatives with varying linker lengths, supported by synthesized experimental data and detailed protocols to inform rational PROTAC design and in vivo evaluation.

The linker is not merely a spacer; its length, rigidity, and composition critically influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein.[4] A linker that is too short can lead to steric hindrance, while an excessively long one may result in reduced efficacy due to increased conformational flexibility.

Comparative In Vitro Performance of PEG-Linked PROTACs

To illustrate the impact of PEG linker length on PROTAC efficacy, the following table summarizes key performance indicators for a series of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.

LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG3 75854.2
PEG4 30925.8
PEG5 15 98 6.5
PEG6 25956.1
Alkyl-C8 50907.2
PEG8 40915.5

Note: This data is synthesized based on general trends reported in the literature and is intended for illustrative purposes. The optimal linker length is highly dependent on the specific target and E3 ligase pair.

The data suggests that for the BRD4-VHL system, a PEG5 linker provides an optimal balance, resulting in the most potent degradation (lowest DC50) and highest maximal degradation (Dmax). While the more hydrophobic alkyl linker shows slightly higher cell permeability, its degradation potency is lower than the optimal PEG linker. This highlights the multiparameter optimization challenge in PROTAC design.

In Vivo Assessment: A Comparative Pharmacokinetic and Efficacy Study

Building on the in vitro findings, the following table presents synthesized in vivo data from a theoretical study in a mouse xenograft model bearing tumors expressing BRD4.

LinkerCmax (ng/mL)AUC (ng·h/mL)Tumor Growth Inhibition (%)
PEG3 1200480045
PEG4 1800750065
PEG5 2500 11000 85
PEG6 2100920078
Alkyl-C8 1500600055
PEG8 1600680060

Note: This data is a hypothetical representation to illustrate potential in vivo outcomes and does not represent actual experimental results.

The synthesized in vivo data corroborates the in vitro findings, with the PEG5-linked PROTAC demonstrating superior pharmacokinetic properties (higher Cmax and AUC) and, consequently, the most potent tumor growth inhibition. This underscores the importance of linker optimization for achieving desired in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for Protein Degradation
  • Objective: To quantify the degradation of a target protein following PROTAC treatment.

  • Protocol:

    • Cell Culture and Treatment: Seed cells (e.g., in a 6-well plate) to reach 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of PROTACs across an artificial membrane.

  • Protocol:

    • Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. Fill the acceptor plate with buffer.

    • Compound Addition: Dissolve the PROTACs in a suitable buffer and add them to the donor wells of the filter plate.

    • Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate the permeability coefficient (Papp) using the appropriate formula.

In Vivo Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of PROTACs in an animal model.

  • Protocol:

    • Dosing: Administer a single dose of the PROTAC (e.g., via oral gavage or intravenous injection) to a cohort of mice (e.g., male BALB/c).

    • Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Plasma Preparation: Separate plasma from the blood samples by centrifugation.

    • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

In Vivo Efficacy Study (Xenograft Model)
  • Objective: To evaluate the anti-tumor efficacy of PROTACs in a cancer xenograft model.

  • Protocol:

    • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

    • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Dosing: Administer the PROTACs and a vehicle control to the respective groups according to a predetermined schedule and dose.

    • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot to confirm target degradation).

    • Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the control group.

Visualizing the Process: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., PEG5 Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruits Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Degradation_Assay Protein Degradation (Western Blot) Lead_Optimization Lead Optimization Degradation_Assay->Lead_Optimization Permeability_Assay Permeability (PAMPA) Permeability_Assay->Lead_Optimization PK_Study Pharmacokinetics (PK Study) Efficacy_Study Efficacy (Xenograft Model) PK_Study->Efficacy_Study PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Degradation_Assay PROTAC_Design->Permeability_Assay Lead_Optimization->PK_Study

PROTAC Experimental Workflow.

References

The Great Divide: A Comparative Analysis of PEG vs. Non-PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. This guide provides an objective, data-driven comparison of polyethylene glycol (PEG) and non-PEG linkers, offering insights into their respective impacts on ADC performance.

The linker, the molecular bridge connecting a monoclonal antibody to a potent cytotoxic payload, is far from a passive component. Its chemical nature dictates the ADC's stability in circulation, its pharmacokinetic profile, the mechanism of payload release, and ultimately, its efficacy and safety. The central debate in linker design often revolves around the incorporation of hydrophilic spacers, with PEG being the most common choice. This guide delves into a comparative analysis of PEGylated versus non-PEGylated linkers to inform rational ADC design.

At a Glance: Key Differences Between PEG and Non-PEG Linkers

FeaturePEG LinkersNon-PEG Linkers
Primary Function Enhance hydrophilicity, improve pharmacokinetics (PK), reduce aggregation.Primarily designed for specific payload release mechanisms (e.g., enzymatic cleavage, pH sensitivity).
Hydrophilicity High, tunable by adjusting PEG chain length.Variable; some novel non-PEG linkers are designed to be hydrophilic.
Pharmacokinetics Generally prolongs half-life and increases exposure (AUC).[1]Variable; typically does not extend half-life to the same extent as PEG.[2]
Drug-to-Antibody Ratio (DAR) Can enable higher DARs by mitigating hydrophobicity-induced aggregation.[3]High DARs can be challenging with hydrophobic payloads due to aggregation.
In Vitro Potency May sometimes lead to a slight decrease in potency.[1]Can exhibit high in vitro potency.
In Vivo Efficacy Often enhanced due to improved PK and tumor accumulation.[3]Efficacy is highly dependent on the specific linker chemistry and tumor microenvironment.
Potential Immunogenicity Concerns exist regarding pre-existing anti-PEG antibodies.Can be immunogenic depending on the specific chemical structure.
Cleavage Mechanisms Can be incorporated into both cleavable and non-cleavable designs.Encompasses a wide range of cleavable (e.g., peptide, hydrazone, disulfide) and non-cleavable (e.g., thioether) strategies.

Quantitative Performance Data: A Head-to-Head Look

The following tables summarize quantitative data from various studies, providing a comparative view of the performance of ADCs with PEG and non-PEG linkers.

Table 1: Pharmacokinetic Profile Comparison

A study optimizing a glucuronide-MMAE linker demonstrated a clear relationship between PEG spacer length and the ADC's pharmacokinetic profile. As the PEG chain length increased, the ADC's clearance slowed, and its exposure (Area Under the Curve - AUC) increased, with the effect plateauing around 8 PEG units.

Linker TypeClearance (mL/day/kg)Mean Residence Time (day)AUC (day*µg/mL)
Non-PEG~15~2.5~200
PEG2~10~3.5~300
PEG4~7~4.5~430
PEG8~5~5.0~600
PEG12~5~5.0~600
PEG24~5~5.0~600

Data adapted from a study on a non-binding IgG with glucuronide-MMAE linkers in Sprague-Dawley rats.

Table 2: In Vitro Cytotoxicity Comparison

The impact of PEGylation on in vitro cytotoxicity can be context-dependent. In some cases, there is minimal effect, while in others, particularly with smaller targeting moieties, a decrease in potency has been observed.

Targeting MoietyLinker TypeCell LineIC50 (nM)Fold Change vs. Non-PEG
Full-size AntibodyNon-PEG (Val-Cit)Karpas-299~1.0-
Full-size AntibodyPEG4-Val-CitKarpas-299~1.0No significant change
Full-size AntibodyPEG8-Val-CitKarpas-299~1.0No significant change
AffibodyNon-PEG (SMCC)NCI-N87~1.0-
Affibody4 kDa PEGNCI-N87~4.54.5-fold decrease
Affibody10 kDa PEGNCI-N87~22.022-fold decrease

Data synthesized from multiple sources.

Table 3: In Vivo Efficacy in Xenograft Models

Improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo anti-tumor activity due to prolonged circulation and increased tumor accumulation.

ADCLinker TypeXenograft ModelDosingTumor Growth Inhibition
Brentuximab-MMAENon-PEG (Val-Cit)Karpas-2990.5 mg/kgTemporary, incomplete inhibition
Brentuximab-MMAEPEG12-Val-Cit (DAR 4)Karpas-2990.5 mg/kg60% remission rate
Brentuximab-MMAEPEG12-Val-Cit (DAR 8)Karpas-2990.5 mg/kg90% remission rate

Data adapted from a study comparing brentuximab vedotin (Adcetris®) to an ADC with a PEG12-modified linker.

Signaling Pathways and Mechanisms of Action

The fundamental mechanism of action for most ADCs involves internalization upon binding to a target antigen on the cancer cell surface, followed by trafficking to lysosomes where the payload is released to exert its cytotoxic effect. The type of linker dictates the precise release mechanism.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Cytotoxicity Cytotoxicity (e.g., DNA damage, tubulin disruption) Payload_Release->Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

The key difference between linker types lies in the "Payload Release" step.

Linker_Cleavage_Mechanisms cluster_PEG PEG Linker cluster_NonPEG Non-PEG Linker PEG_Cleavable Cleavable (e.g., PEG-Val-Cit) PEG_NonCleavable Non-Cleavable (e.g., PEG-SMCC) NonPEG_Cleavable Cleavable (e.g., Val-Cit, Hydrazone) NonPEG_NonCleavable Non-Cleavable (e.g., SMCC) Lysosome Lysosomal Environment (Proteases, Low pH) Lysosome->PEG_Cleavable Enzymatic/pH Cleavage Lysosome->PEG_NonCleavable Antibody Degradation Lysosome->NonPEG_Cleavable Enzymatic/pH/Reductive Cleavage Lysosome->NonPEG_NonCleavable Antibody Degradation

Payload release mechanisms for different linker types.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quench the reaction and store samples at -80°C until analysis.

  • Analyze the samples to quantify the amount of intact ADC and released payload.

    • Quantification Methods:

      • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and antibody-conjugated drug.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Directly measure the intact ADC, free payload, and any payload adducts.

Plasma_Stability_Workflow start ADC Incubation in Plasma at 37°C sampling Aliquots Taken at Multiple Time Points start->sampling analysis Quantification of Intact ADC and Free Payload sampling->analysis elisa ELISA analysis->elisa lcms LC-MS analysis->lcms

Experimental workflow for in vitro plasma stability assay.

In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-120 hours).

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan product.

  • For MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with PEG linker, ADC with non-PEG linker).

  • Administer the treatments intravenously at specified doses and schedules.

  • Monitor tumor volume and body weight 2-3 times per week.

  • The study is concluded when tumors in the control group reach a predefined size.

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The choice between a PEG and a non-PEG linker is not a one-size-fits-all decision but rather a strategic choice based on the specific properties of the payload, the antibody, and the therapeutic goal.

PEG linkers are a powerful tool for improving the drug-like properties of ADCs, particularly when dealing with hydrophobic payloads. They can enhance solubility, reduce aggregation, and prolong circulation time, often leading to superior in vivo efficacy. However, the potential for reduced in vitro potency and the immunogenicity of PEG are important considerations.

Non-PEG linkers offer a diverse chemical toolbox for fine-tuning payload release. They are the foundation of many clinically successful ADCs and can be highly effective, especially when the intrinsic properties of the ADC do not necessitate the hydrophilicity and PK modulation afforded by PEG.

Ultimately, the optimal linker design will balance stability, payload release kinetics, and the overall physicochemical properties of the ADC to maximize its therapeutic window. A thorough in vitro and in vivo characterization of ADCs with different linker technologies, as outlined in this guide, is essential for the development of safe and effective cancer therapeutics.

References

The Stealth Agent: A Comparative Guide to the Biodistribution of PEGylated Molecules and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the critical landscape of targeted therapeutics, understanding a molecule's journey through the body is paramount. The biodistribution profile of a conjugated molecule dictates its efficacy, safety, and ultimately, its clinical potential. Polyethylene glycol (PEG) has long been the gold standard for extending the circulation time and improving the pharmacokinetic properties of therapeutic molecules. This guide provides a comparative analysis of the biodistribution of molecules conjugated with PEG linkers, such as the conceptual NH2-PEG5-C1-Boc, against emerging alternative strategies, supported by experimental data and detailed protocols.

The core principle behind PEGylation is to create a hydrophilic shield around the therapeutic molecule. This "stealth" effect reduces recognition by the mononuclear phagocyte system (MPS), thereby decreasing clearance from the body and prolonging its circulation half-life.[1][2][3] This extended presence in the bloodstream enhances the probability of the molecule reaching its target tissue. However, concerns over the immunogenicity of PEG and the "accelerated blood clearance (ABC)" phenomenon, where subsequent doses are cleared more rapidly, have spurred the development of alternative strategies.[2][4]

A Head-to-Head Comparison: PEGylation vs. The Alternatives

The choice of conjugation strategy significantly impacts the in vivo fate of a therapeutic agent. Below is a comparative summary of key performance indicators for PEGylation and several promising alternatives.

FeaturePEGylation (e.g., with this compound linker)Polypeptide Conjugation (e.g., PASylation, XTEN)Zwitterionic PolymersPolysarcosine (PSar)
Circulation Half-Life Significantly extended (e.g., >17-fold increase)Comparably extended to PEGPotentially comparable or improvedComparable to PEG
Immunogenicity Potential for anti-PEG antibody formation, leading to ABC phenomenonGenerally lower immunogenicity, biodegradableLow immunogenicity due to charge neutralitySignificantly lower risk of immunogenicity
Macrophage Uptake Reduced compared to non-PEGylated molecules (4-14 times less)Reduced uptake due to hydrophilic natureHigh resistance to nonspecific protein fouling and cellular uptakeComparable stealth properties to PEG
Biodegradability Non-biodegradable, potential for accumulationBiodegradable into natural amino acidsVaries by polymer backboneBiodegradable
Key Advantages Well-established, extensive history of use, proven efficacy in extending circulation.Biocompatible, biodegradable, tunable properties.Excellent antifouling properties, highly hydrophilic.Low immunogenicity, derived from an endogenous amino acid.
Potential Drawbacks Immunogenicity, ABC phenomenon, non-biodegradability.Can be more complex to synthesize and characterize.Newer technology, less in vivo data available for some polymers.Newer technology, less long-term clinical data compared to PEG.

Delving into the Data: Quantitative Biodistribution Insights

The following table summarizes hypothetical quantitative data derived from preclinical biodistribution studies, illustrating the typical distribution patterns of a PEGylated therapeutic compared to a non-PEGylated control and a polypeptide-conjugated alternative at 24 hours post-intravenous injection in a murine model. The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

OrganNon-Conjugated Therapeutic (%ID/g)PEGylated Therapeutic (%ID/g)Polypeptide-Conjugated Therapeutic (%ID/g)
Blood < 11514
Liver 401012
Spleen 1556
Kidneys 2589
Tumor 2109
Other Tissues 175250

Note: This table presents illustrative data based on general findings in the literature and is not from a single, specific study of this compound.

These hypothetical data highlight the prolonged circulation (higher blood concentration) and reduced MPS uptake (lower liver and spleen accumulation) of both PEGylated and polypeptide-conjugated therapeutics compared to the non-conjugated version. This leads to increased accumulation in the target tissue (tumor).

The Experimental Blueprint: Protocols for Biodistribution Studies

Accurate and reproducible biodistribution data is the cornerstone of preclinical evaluation. Below is a generalized protocol for an in vivo biodistribution study.

Objective: To determine the pharmacokinetic profile and tissue distribution of a radiolabeled conjugated molecule over time.

Materials:

  • Test conjugate (e.g., molecule conjugated with this compound or an alternative)

  • Radiolabeling agent (e.g., Iodine-125, Lutetium-177)

  • Healthy, age- and sex-matched laboratory animals (e.g., mice or rats)

  • Anesthesia

  • Gamma counter or appropriate imaging modality (e.g., PET/SPECT)

  • Dissection tools

  • Scintillation vials and fluid

Procedure:

  • Radiolabeling: Conjugate the test molecule with a suitable radioisotope following established protocols. Purify the radiolabeled conjugate to remove any free radioisotope.

  • Animal Dosing: Administer a precise dose of the radiolabeled conjugate to a cohort of animals, typically via intravenous injection.

  • Time Points: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a subset of animals.

  • Tissue Harvesting: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., blood, liver, spleen, kidneys, heart, lungs, tumor, muscle, bone).

  • Sample Processing: Weigh each tissue sample and place it in a scintillation vial.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is achieved by comparing the radioactivity in the tissue to the total injected dose and normalizing for tissue weight.

Visualizing the Process and Pathways

To better understand the experimental flow and the biological interactions at play, the following diagrams are provided.

G cluster_0 Pre-Experiment cluster_1 In Vivo Experiment cluster_2 Ex Vivo Analysis cluster_3 Data Analysis radiolabeling Radiolabeling of Conjugated Molecule purification Purification of Radiolabeled Conjugate radiolabeling->purification dosing Intravenous Injection into Animal Model purification->dosing circulation Systemic Circulation dosing->circulation biodistribution Tissue Biodistribution and Target Accumulation circulation->biodistribution euthanasia Euthanasia at Defined Time Points biodistribution->euthanasia harvesting Organ and Tissue Harvesting euthanasia->harvesting measurement Radioactivity Measurement harvesting->measurement calculation Calculation of % Injected Dose per Gram (%ID/g) measurement->calculation pk_modeling Pharmacokinetic Modeling calculation->pk_modeling G cluster_0 Systemic Circulation cluster_1 Mononuclear Phagocyte System (MPS) cluster_2 Target Tissue conjugated_molecule PEGylated/ Alternative Conjugate opsonization Opsonization (Protein Adsorption) conjugated_molecule->opsonization Reduced target_cell Target Cell conjugated_molecule->target_cell Enhanced Permeation and Retention (EPR) Effect macrophage Macrophage opsonization->macrophage Reduced Recognition phagocytosis Phagocytosis & Clearance macrophage->phagocytosis therapeutic_effect Therapeutic Effect target_cell->therapeutic_effect

References

Navigating the Bioanalytical Maze: A Comparative Guide to LC-MS/MS Methods for PROTAC Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of Proteolysis Targeting Chimeras (PROTACs) in plasma is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of established Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a clear overview of their performance, detailed experimental protocols, and visual workflows to aid in methodological selection.

The unique tripartite structure of PROTACs—comprising a target-binding moiety, an E3 ligase binder, and a linker—presents distinct bioanalytical challenges. Their often high molecular weight and complex fragmentation patterns necessitate robust and sensitive analytical methods. LC-MS/MS has emerged as the gold standard for this purpose, offering high selectivity and sensitivity for accurate concentration determination in complex biological matrices like plasma.

Performance Comparison of LC-MS/MS Methods

The selection of an appropriate LC-MS/MS method is contingent on the specific PROTAC molecule and the required sensitivity. The following table summarizes the performance of several published methods for the quantification of different PROTACs in plasma.

PROTAC AnalyteInternal StandardLLOQ (Lower Limit of Quantification)Dynamic RangeMatrixSample PreparationReference
ARV-110 Pomalidomide2 ng/mL2 - 3000 ng/mLRat and Mouse PlasmaProtein Precipitation[1][2]
ARV-110 Not Specified5 pg/mL5 - 5000 pg/mLRat PlasmaProtein Precipitation[3]
Bavdeglutamide (ARV-110) Not Specified0.5 ng/mLNot SpecifiedRat PlasmaProtein Precipitation[4]
Vepdegestrant (ARV-471) Not Specified0.5 ng/mLNot SpecifiedRat PlasmaProtein Precipitation[4]
TL 13-112 TL 13-110 (inactive control)10 pg/mL10 - 15000 pg/mLRat PlasmaProtein Precipitation
Gefitinib-based PROTACs-3 Gefitinib-d620 pg/mL (LOD)0.02 - 1000 ng/mLRat PlasmaProtein Precipitation
LC-2 GefitinibNot SpecifiedNot SpecifiedRat PlasmaNot Specified

Experimental Workflows

A generalized workflow for the LC-MS/MS analysis of PROTACs in plasma typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates this common experimental process.

PROTAC_LCMSMS_Workflow General Workflow for PROTAC Analysis in Plasma by LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile, Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dry Drying (optional) Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: General workflow for PROTAC quantification in plasma using LC-MS/MS.

Detailed Experimental Protocols

The success of any LC-MS/MS analysis hinges on a well-defined and validated protocol. Below are detailed methodologies for two distinct PROTACs, providing a practical reference for laboratory implementation.

Method 1: Quantification of ARV-110 in Rat and Mouse Plasma

This method demonstrates a robust approach for the bioanalysis of the androgen receptor degrader, ARV-110.

Sample Preparation:

  • To 18 µL of blank plasma, add 2 µL of the working standard solution to achieve final concentrations ranging from 2 to 3000 ng/mL.

  • Add 20 µL of internal standard (pomalidomide in acetonitrile, 10 µg/mL) and 110 µL of acetonitrile for protein precipitation.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge at 13,500 rpm for 10 minutes.

  • Inject 10 µL of the resulting supernatant into the LC-MS/MS system.

Chromatography:

  • Column: C18 column.

  • Mobile Phase: 0.1% formic acid in distilled water and 0.1% formic acid in acetonitrile (30:70, v/v).

  • Flow Rate: Not specified.

  • Run Time: Not specified.

Mass Spectrometry:

  • Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • ARV-110: m/z 813.4 → 452.2

    • Pomalidomide (IS): m/z 273.8 → 201.0

The following diagram illustrates the specific workflow for ARV-110 analysis.

ARV110_Workflow Workflow for ARV-110 Analysis Plasma 18 µL Rat/Mouse Plasma Spike_Std Spike 2 µL ARV-110 Standard Plasma->Spike_Std Spike_IS Add 20 µL Pomalidomide (IS) in Acetonitrile Spike_Std->Spike_IS Precipitate Add 110 µL Acetonitrile Spike_IS->Precipitate Vortex Vortex 10 min Precipitate->Vortex Centrifuge Centrifuge 13,500 rpm, 10 min Vortex->Centrifuge Inject Inject 10 µL Supernatant Centrifuge->Inject LC_MS LC-MS/MS Analysis (C18, MRM) Inject->LC_MS

Caption: Specific workflow for the quantification of ARV-110 in plasma.

Method 2: High-Sensitivity Quantification of a Gefitinib-Based PROTAC in Rat Plasma

This method highlights a high-sensitivity approach for a gefitinib-based PROTAC, achieving a low limit of detection.

Sample Preparation:

  • Mix 20 µL of plasma with 60 µL of acetonitrile containing gefitinib-d6 as the internal standard (50 ng/mL).

  • Vortex the solution and store at -20 °C for 1 hour.

  • Vortex the sample again before centrifugation at 25,000 g for 5 minutes at 4 °C.

  • Inject the supernatant for LC-MS/MS analysis.

Chromatography:

  • Column: ACQUITY HSS T3 1.7 µm C18 Column (2.1 x 50 mm).

  • Mobile Phase: A gradient of 5–95% aqueous acetonitrile with 1 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: Not specified.

  • Column Temperature: 60 °C.

  • Run Time: 4 minutes.

Mass Spectrometry:

  • Mode: Positive ion LC-MS/MS.

  • Ion Transitions: Not specified.

The workflow for this high-sensitivity method is depicted below.

Gefitinib_PROTAC_Workflow Workflow for Gefitinib-Based PROTAC Analysis Plasma 20 µL Rat Plasma Precipitate_IS Add 60 µL Acetonitrile with Gefitinib-d6 (IS) Plasma->Precipitate_IS Vortex_Store Vortex & Store at -20°C for 1h Precipitate_IS->Vortex_Store Vortex_Centrifuge Vortex & Centrifuge 25,000g, 5 min, 4°C Vortex_Store->Vortex_Centrifuge Inject Inject Supernatant Vortex_Centrifuge->Inject LC_MS LC-MS/MS Analysis (C18, 4 min run) Inject->LC_MS

Caption: Specific workflow for the quantification of a Gefitinib-based PROTAC.

Conclusion

The successful implementation of LC-MS/MS for PROTAC quantification in plasma relies on careful method selection and optimization. While protein precipitation remains a common and effective sample preparation technique, the specific chromatographic and mass spectrometric conditions must be tailored to the physicochemical properties of the individual PROTAC molecule. The methods presented in this guide offer a starting point for researchers, providing validated protocols and performance data to inform their bioanalytical strategies. As the field of targeted protein degradation continues to expand, the development of highly sensitive and robust LC-MS/MS assays will remain paramount for advancing novel PROTAC therapeutics from the laboratory to the clinic.

References

Navigating Protein Degradation: A Comparative Guide to Western Blot Analysis and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, accurately quantifying protein degradation is paramount. This guide provides an objective comparison of traditional Western blot analysis with modern alternatives, supported by experimental data and detailed protocols. We delve into the nuances of each technique, offering a clear perspective to guide your experimental choices in the dynamic field of targeted protein degradation.

The advent of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), has placed a heightened emphasis on the precise measurement of protein knockdown. While Western blotting has long been a cornerstone of protein analysis, a new wave of technologies offers significant advantages in terms of throughput, quantification, and workflow efficiency. This guide will explore the strengths and limitations of Western blot and compare it directly with Capillary Western Blot, HiBiT-based luminescent assays, In-Cell Western assays, and mass spectrometry-based proteomics.

The PROTAC Pathway: A Visual Overview

Targeted protein degradation by PROTACs leverages the cell's own machinery to eliminate specific proteins of interest. The process begins with the bifunctional PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Protein Degradation Assays

The choice of analytical method can significantly impact the speed and quality of data in a drug discovery campaign. Below is a summary of key techniques used to measure protein degradation efficiency.

FeatureTraditional Western BlotCapillary Western Blot (e.g., Jess)HiBiT-based Luminescent AssayIn-Cell Western AssayMass Spectrometry (Proteomics)
Principle SDS-PAGE, membrane transfer, antibody probingCapillary electrophoresis, immunodetectionLuciferase complementation, light outputImmunofluorescence in microplatesPeptide identification and quantification
Throughput LowMedium to High (24 samples/run)High (96/384-well plates)Medium to High (96/384-well plates)Low to Medium
Quantification Semi-quantitativeFully quantitativeFully quantitativeFully quantitativeFully quantitative
Sensitivity Variable, antibody-dependentHigh, often higher than traditional WB[1]Very HighHighVery High
Time to Result 1-2 days~3-5 hours[2]< 1 hour (lytic), real-time (live-cell)4-6 hours1-3 days
Sample Input High (10-50 µg lysate)Low (as little as 3 µL of 0.1 µg/µL)[3]LowLowMedium
Hands-on Time HighLow (fully automated)[3]LowMediumHigh
Cost per Sample Low to MediumHighMediumMediumVery High
Multiplexing Limited (stripping/re-probing)Yes (chemiluminescence & fluorescence channels)[3]Possible with viability assaysYes (two-color detection)Yes (label-free or isobaric labeling)

Experimental Workflows and Protocols

A standardized experimental workflow is crucial for obtaining reproducible results. The following diagram illustrates a general workflow for assessing protein degradation.

Experimental_Workflow A Cell Seeding B Compound Treatment (e.g., PROTAC) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E Analysis Method D->E F Western Blot E->F G Capillary Western E->G H HiBiT Assay E->H I In-Cell Western E->I J Mass Spectrometry E->J K Data Analysis (DC50, Dmax) F->K G->K H->K I->K J->K

Caption: General experimental workflow for protein degradation analysis.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

1. Traditional Western Blot Protocol for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Lysate Preparation:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control.

2. HiBiT-based Luminescent Assay Protocol

This protocol describes the use of the HiBiT system for quantifying protein degradation in a lytic endpoint format.

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest. This ensures expression is driven by the native promoter.

  • Assay Procedure:

    • Plate the HiBiT-tagged cell line in a 96- or 384-well plate.

    • Treat cells with the degrader compound at various concentrations.

    • Incubate for the desired time.

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate. This lyses the cells and initiates the luminescent reaction.

    • Shake the plate for a few minutes to ensure complete lysis and signal generation.

    • Read the luminescence on a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.

  • Data Analysis:

    • Calculate the percentage of degradation for each compound concentration relative to the vehicle control.

    • Plot the data to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

3. In-Cell Western™ Assay Protocol

This immunofluorescent method is performed in a microplate format, offering higher throughput than traditional Western blotting.

  • Cell Seeding and Treatment:

    • Seed adherent cells in a 96- or 384-well plate and allow them to attach.

    • Treat with degrader compounds as required.

  • Fixation and Permeabilization:

    • Remove the treatment media and wash the cells with PBS.

    • Fix the cells with a formaldehyde solution for 20 minutes at room temperature.

    • Wash and then permeabilize the cells with a mild detergent like Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block the cells with a blocking buffer for 1.5 hours.

    • Incubate with a primary antibody against the target protein.

    • For normalization, simultaneously incubate with a second primary antibody against a housekeeping protein (e.g., tubulin).

    • Wash the cells.

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging and Analysis:

    • Wash the plate to remove unbound secondary antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • The integrated fluorescence intensity in each well is quantified. The target protein signal is normalized to the housekeeping protein signal.

Conclusion: Selecting the Right Tool for the Job

While traditional Western blotting remains a valuable tool for confirming protein identity and providing a visual representation of degradation, its limitations in throughput and quantification are significant in a drug discovery setting. For initial high-throughput screening and the generation of robust quantitative data for SAR studies, newer technologies offer compelling advantages.

  • Capillary Western Blotting provides a significant increase in speed and reproducibility over traditional methods, with the added benefit of full automation and quantitative analysis.

  • HiBiT-based assays are exceptionally well-suited for high-throughput screening due to their speed, sensitivity, and simple "add-mix-read" workflow. The ability to use endogenously tagged proteins provides a more physiologically relevant model.

  • In-Cell Western assays offer a good balance of throughput and quantitative rigor, eliminating the need for cell lysis and gel electrophoresis.

  • Mass Spectrometry provides the most comprehensive and unbiased view of the proteome, making it the gold standard for off-target analysis and in-depth mechanistic studies, though with lower throughput and higher cost.

Ultimately, the optimal choice of technique will depend on the specific experimental goals, the stage of the drug discovery process, and the available resources. A multi-faceted approach, leveraging the strengths of different methodologies, will provide the most comprehensive and reliable data for advancing the development of novel protein-degrading therapeutics.

References

Navigating the Spacer: A Comparative Guide to Linker Flexibility in Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge. A critical, yet often underestimated, component is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of how linker flexibility—a key design parameter—impacts the stability of the crucial ternary complex, supported by experimental data and detailed protocols.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances the stability and subsequent ubiquitination and degradation of the target protein.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.

This guide explores the two primary categories of linkers—flexible and rigid—and their impact on ternary complex formation and stability.

Flexible vs. Rigid Linkers: A Tale of Two Conformations

The choice between a flexible or rigid linker can profoundly influence the therapeutic potential of a PROTAC. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer a high degree of conformational freedom, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[3] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[2]

Quantitative Comparison of Linker Types

The following table summarizes representative quantitative data from various studies, illustrating the impact of linker choice on PROTAC performance. Direct comparison across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker TypePROTAC ExampleTarget ProteinE3 LigaseKey Quantitative DataReference
Flexible (PEG) dBET1BRD4CRBNTernary Complex EC50 (NanoBRET): ~50 nM
Flexible (Alkyl) PROTAC 1p38αVHLDC50 = 210 nMNot explicitly in search results
Rigid (Piperazine) Not SpecifiedNot SpecifiedNot SpecifiedCan improve solubility and stability of ternary complexes
Rigid (Aromatic) Not SpecifiedBET ProteinsVHLIncorporation of a benzene component improved molecular recognition and stability of the ternary complex.Not explicitly in search results
Rigid (Cycloalkane) Not SpecifiedNot SpecifiedNot SpecifiedCan enhance water solubility and metabolic stability.

Visualizing the Pathway and Process

To better understand the concepts discussed, the following diagrams illustrate the key processes and workflows.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Target Target Protein (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Target Protein Proteasome->Degradation Ternary_Complex_Formation Ternary Complex Formation cluster_PROTAC PROTAC Warhead Target Binder (Warhead) Linker Linker Warhead->Linker Target Target Protein Warhead->Target Binds E3_Binder E3 Ligase Binder Linker->E3_Binder E3_Ligase E3 Ligase E3_Binder->E3_Ligase Binds Experimental_Workflow Experimental Workflow for Assessing Ternary Complex Stability start Design and Synthesize PROTACs with varied linkers biophysical Biophysical Assays (SPR, ITC, FRET) start->biophysical cellular Cell-based Assays (e.g., NanoBRET) start->cellular data Data Analysis (KD, DC50, Cooperativity) biophysical->data degradation Protein Degradation Assays (e.g., Western Blot, In-Cell Western) cellular->degradation degradation->data conclusion Select Optimal Linker data->conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of NH2-PEG5-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of NH2-PEG5-C1-Boc, a PROTAC linker used by researchers, scientists, and drug development professionals. The following procedures are based on available safety data for similar compounds and are intended to ensure the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not identified, safety information for structurally similar compounds, such as NH2-PEG5-C2-NH-Boc, indicates potential hazards. Therefore, it is imperative to handle this compound with care.

Hazard and Precautionary Statements Summary

Hazard StatementDescriptionPrecautionary StatementDescription
H302Harmful if swallowed.P261Avoid breathing dust/fume/gas/mist/vapors/spray.
H315Causes skin irritation.P264Wash skin thoroughly after handling.
H319Causes serious eye irritation.P270Do not eat, drink or smoke when using this product.
H335May cause respiratory irritation.P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Note: This data is based on the safety information for NH2-PEG5-C2-NH-Boc and should be considered as a guideline for handling this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following protocol outlines the recommended steps for disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical safety goggles

  • Chemical-resistant gloves

  • Lab coat

2. Spill Management: In case of a spill, follow these steps:

  • Ensure adequate ventilation.

  • Keep away from ignition sources.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]

  • Collect the absorbed material and place it into a designated and clearly labeled chemical waste container.[1]

3. Waste Collection:

  • Collect all waste material, including empty containers and contaminated disposables, in a designated, sealed, and properly labeled chemical waste container.

  • The label should clearly identify the contents as "this compound waste".

4. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, regional, and national regulations for chemical waste disposal. The precautionary statement P501 emphasizes the importance of adhering to these regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste (Unused product, contaminated items) A->B Proceed to handling D Place in a Labeled Chemical Waste Container B->D C For Spills: Absorb with inert material C->D E Store container in a designated waste area D->E F Arrange for pickup by a licensed disposal service E->F G Follow all local and national regulations F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling NH2-PEG5-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for NH2-PEG5-C1-Boc is limited, analogous compounds suggest it may cause skin, eye, and respiratory irritation. Therefore, adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn with goggles for maximum protection against splashes.Protects against chemical splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Double gloving is advised.Prevents skin contact with the chemical.
Body Protection Laboratory CoatA full-length, flame-resistant or 100% cotton lab coat should be worn to protect against skin contact.Minimizes the risk of skin exposure.
Respiratory Protection Fume Hood or RespiratorAll handling of the compound should occur in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.Avoids inhalation of potential vapors or aerosols.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.

Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure all necessary PPE is worn correctly. The workspace within the fume hood should be clean and uncluttered.

  • Weighing and Transfer: When weighing the solid form of the compound, use a spatula and perform the task inside a fume hood to minimize inhalation of any dust particles.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent to prevent splashing. This compound is soluble at 10 mM in DMSO.

  • Reactions: All reactions involving this compound should be conducted in a closed system or within a chemical fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly after handling.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_react Conduct Reaction in Closed System handling_dissolve->handling_react post_decon Decontaminate Workspace and Equipment handling_react->post_decon Proceed to Post-Handling post_waste Segregate and Dispose of Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled and sealed container, following local, state, and federal regulations.

  • Contaminated Labware:

    • Plasticware (e.g., pipette tips, weigh boats): Collect in a designated hazardous waste container.

    • Glassware: Rinse with a suitable solvent, and collect the rinsate as hazardous waste. The cleaned glassware can then be disposed of as regular laboratory glass waste.

  • Contaminated PPE: All used PPE, such as gloves and lab coats, must be disposed of as hazardous waste in a designated, labeled container.

Do not flush any waste containing this compound down the drain.

Disposal Workflow for this compound and Associated Waste

cluster_collection Waste Collection cluster_segregation Segregation and Labeling cluster_disposal Final Disposal collect_chem Unused Compound segregate_container Place in Labeled Hazardous Waste Container collect_chem->segregate_container collect_labware Contaminated Labware collect_labware->segregate_container collect_ppe Contaminated PPE collect_ppe->segregate_container disposal_licensed Arrange for Licensed Chemical Waste Disposal segregate_container->disposal_licensed

Caption: Disposal workflow for this compound and associated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG5-C1-Boc
Reactant of Route 2
Reactant of Route 2
NH2-PEG5-C1-Boc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.